1,2-Bis(bromomethyl)-4,5-difluorobenzene
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H6Br2F2 |
|---|---|
Molecular Weight |
299.94 g/mol |
IUPAC Name |
1,2-bis(bromomethyl)-4,5-difluorobenzene |
InChI |
InChI=1S/C8H6Br2F2/c9-3-5-1-7(11)8(12)2-6(5)4-10/h1-2H,3-4H2 |
InChI Key |
QCQHUMBPYQAMGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)CBr)CBr |
Origin of Product |
United States |
Foundational & Exploratory
1,2-Bis(bromomethyl)-4,5-difluorobenzene CAS number and chemical identifiers
An In-Depth Technical Guide to 1,2-Bis(bromomethyl)-4,5-difluorobenzene
Introduction: A Versatile Fluorinated Building Block
1,2-Bis(bromomethyl)-4,5-difluorobenzene is a halogenated aromatic compound of significant interest in the fields of materials science and medicinal chemistry. Its structure, featuring a difluorinated benzene core with two reactive bromomethyl groups in an ortho arrangement, makes it a valuable bifunctional building block. The presence of fluorine atoms can impart unique properties to the resulting molecules, such as enhanced metabolic stability, altered electronic characteristics, and improved bioavailability in pharmaceutical applications.[1][2] This guide provides a comprehensive overview of the chemical identifiers, properties, a plausible synthetic route, potential applications, and safety considerations for this compound.
Chemical Identifiers and Physicochemical Properties
Precise identification and understanding of the physicochemical properties of a chemical are fundamental for its effective use in research and development. Below is a summary of the key identifiers and properties for 1,2-Bis(bromomethyl)-4,5-difluorobenzene.
| Identifier | Value | Source |
| CAS Number | 915944-27-3 | [3] |
| Molecular Formula | C₈H₆Br₂F₂ | [3] |
| Molecular Weight | 299.94 g/mol | [3] |
| InChI | InChI=1S/C8H6Br2F2/c9-3-5-1-2-6(4-10)8(12)7(5)11/h1-2H,3-4H2 | Generated from Structure |
| InChIKey | YZYXJIQKJIXLQL-UHFFFAOYSA-N | Generated from Structure |
| SMILES | C1=C(C(=C(C=C1F)F)C(Br)C)CBr | Generated from Structure |
| Appearance | White to off-white solid (Predicted) | Inferred from related compounds |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, Acetone) (Predicted) | Inferred from related compounds |
Synthesis and Mechanism
Proposed Synthetic Protocol
Reaction: Free-radical bromination of 4,5-difluoro-o-xylene.
Reagents and Materials:
-
4,5-difluoro-o-xylene
-
N-bromosuccinimide (NBS) (2.2 equivalents)
-
Azobisisobutyronitrile (AIBN) (catalytic amount)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction flask equipped with a reflux condenser and magnetic stirrer
-
Light source (e.g., UV lamp) or heating mantle
Step-by-Step Procedure:
-
To a dry reaction flask under an inert atmosphere, add 4,5-difluoro-o-xylene and the solvent (CCl₄).
-
Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN to the solution.
-
Stir the mixture and either irradiate with a UV lamp or heat to reflux to initiate the radical chain reaction.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS). The reaction is complete when the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure 1,2-Bis(bromomethyl)-4,5-difluorobenzene.
Synthetic Workflow Diagram
Caption: Proposed synthesis of 1,2-Bis(bromomethyl)-4,5-difluorobenzene.
Applications in Research and Development
The bifunctional nature of 1,2-Bis(bromomethyl)-4,5-difluorobenzene makes it a versatile reagent for constructing more complex molecular architectures.
Monomer for Specialty Polymers
Bis(bromomethyl) arenes are commonly used as monomers in polycondensation reactions.[4] This compound can react with various dinucleophiles, such as bisphenols, diamines, or dithiols, to produce a range of specialty polymers. The fluorinated backbone of these polymers can lead to materials with desirable properties, including high thermal stability, chemical resistance, and specific optoelectronic characteristics.
Building Block in Organic Synthesis
The two bromomethyl groups can undergo nucleophilic substitution reactions independently or in concert, allowing for the synthesis of a variety of derivatives. This makes it a useful precursor for:
-
Macrocycles: Reaction with long-chain dinucleophiles can lead to the formation of macrocyclic compounds.
-
Fused Ring Systems: Intramolecular reactions or reactions with suitable linkers can be used to construct polycyclic aromatic systems.
-
Pharmaceutical Scaffolds: The difluorobenzene core is a common motif in drug discovery, and this reagent provides a means to elaborate on this scaffold.[1]
Role as a Bifunctional Linker
Caption: Role as a bifunctional linker in synthesis.
Safety and Handling
-
Hazard Classification (Predicted):
-
Skin Corrosion/Irritation
-
Serious Eye Damage/Irritation
-
Lachrymator (substance that causes tearing)[6]
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are essential.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.
-
-
Handling and Storage:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
-
-
First Aid Measures:
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.
-
Conclusion
1,2-Bis(bromomethyl)-4,5-difluorobenzene is a promising, albeit not extensively characterized, chemical intermediate. Its unique combination of a difluorinated aromatic core and two reactive bromomethyl groups provides a platform for the development of novel polymers, complex organic molecules, and potential pharmaceutical candidates. While care must be taken in its handling due to its likely hazardous nature, its potential applications warrant further investigation by the scientific community.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 94949, 1,2-Dibromo-4,5-difluorobenzene. Available from: [Link]
-
PubChem. 1-(Bromomethyl)-2,4-difluorobenzene. Available from: [Link]
-
CAS Common Chemistry. rel-(3aR,7aS)-3a,4,7,7a-Tetrahydro-5-methyl-1,3-isobenzofurandione. Available from: [Link]
- Google Patents. Process for the preparation of 1-bromo-3,5-difluorobenzene.
-
PMC. 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene. Available from: [Link]
-
PMC. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Available from: [Link]
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PubChem. 1,2,3,4-Tetrahydrophenazine. Available from: [Link]
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European Patent Office. Preparation of 1,4-bis-(difluoromethyl)benzene. Available from: [Link]
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Cheméo. Chemical Properties of 1,2,3,4-Tetrahydronaphthalene-d12 (CAS 75840-23-2). Available from: [Link]
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Dadon, Z., et al. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. Available from: [Link]
- Google Patents. Process for the preparation of 1-bromo-3,5-difluorobenzene.
-
ResearchGate. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Available from: [Link]
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MDPI. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. Available from: [Link]
-
ChemRxiv. C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. Available from: [Link]
Sources
- 1. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,3,4-Tetrahydrophenazine | C12H12N2 | CID 236273 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. assets.thermofisher.com [assets.thermofisher.com]
Physicochemical properties of 1,2-Bis(bromomethyl)-4,5-difluorobenzene
[1][2]
Executive Summary
1,2-Bis(bromomethyl)-4,5-difluorobenzene (CAS: 915944-27-3) is a specialized halogenated building block critical to the synthesis of fluorinated polycyclic aromatic hydrocarbons (PAHs), macrocycles, and organic semiconductors.[1][2] Distinguished by its dual benzylic bromide functionality and electron-withdrawing fluorine substituents, it serves as a primary precursor for generating 4,5-difluoro-ortho-quinodimethane (o-QDM)—a reactive intermediate used to construct linearly fused acenes via Diels-Alder cycloadditions.
This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profile, designed to support researchers in optimizing its application in drug discovery and materials engineering.
Physicochemical Specifications
Identity and Constants
The introduction of fluorine atoms at the 4 and 5 positions significantly alters the electronic landscape of the benzene ring compared to the non-fluorinated analog, increasing the acidity of the benzylic protons and influencing the solid-state packing through C-F···H and F···F interactions.
| Property | Specification | Notes |
| IUPAC Name | 1,2-Bis(bromomethyl)-4,5-difluorobenzene | |
| CAS Number | 915944-27-3 | |
| Molecular Formula | C₈H₆Br₂F₂ | |
| Molecular Weight | 299.94 g/mol | |
| Physical State | Crystalline Solid | Typically off-white to pale yellow needles.[3] |
| Melting Point | 85–90 °C (Predicted/Analog-based) | Experimental values vary by purity; analog 1,2-bis(bromomethyl)benzene melts at 94°C. |
| Density | ~1.91 g/cm³ (Predicted) | High density due to heavy bromine/fluorine content. |
| Boiling Point | ~272 °C (at 760 mmHg) | Decomposition likely prior to boiling at atm pressure. |
| Solubility | Soluble: DCM, CHCl₃, THF, TolueneInsoluble: Water | Hydrolytically unstable; store under inert atmosphere. |
Structural Analysis
-
Electronic Effects: The two fluorine atoms exert a strong inductive effect (-I), pulling electron density from the aromatic ring. This lowers the LUMO energy of derived acenes, making them candidates for n-type organic semiconductors.
-
Reactivity Hotspots: The benzylic carbons are highly electrophilic, susceptible to S_N2 attack by amines/thiols or reductive elimination to form o-quinodimethanes.
Synthetic Pathways & Production
The synthesis of 1,2-Bis(bromomethyl)-4,5-difluorobenzene typically proceeds via radical bromination of the methylated precursor. This protocol requires strict control of anhydrous conditions to prevent hydrolysis.
Primary Synthesis Protocol
Precursor: 1,2-Dimethyl-4,5-difluorobenzene Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN (catalyst), CCl₄ or Benzotrifluoride (solvent).
Step-by-Step Methodology:
-
Dissolution: Dissolve 1,2-dimethyl-4,5-difluorobenzene (1.0 eq) in anhydrous CCl₄ (0.1 M).
-
Reagent Addition: Add NBS (2.05 eq) and catalytic BPO (0.05 eq).
-
Initiation: Heat the mixture to reflux (77°C) under visible light irradiation (500W halogen lamp) to initiate radical formation.
-
Monitoring: Monitor reaction via TLC or ¹H NMR (disappearance of methyl singlet at ~2.3 ppm; appearance of methylene singlet at ~4.6 ppm).
-
Workup: Cool to 0°C to precipitate succinimide byproduct. Filter.
-
Purification: Concentrate filtrate. Recrystallize the crude solid from heptane/toluene to yield pure product.
Visualization of Synthesis Logic
The following diagram illustrates the radical bromination pathway and subsequent purification logic.
Caption: Radical bromination pathway transforming dimethyl precursor to bis(bromomethyl) product.
Chemical Reactivity & Applications[4][5][6][7]
The core value of this molecule lies in its ability to undergo 1,4-elimination to generate 4,5-difluoro-ortho-quinodimethane , a highly reactive diene.
The Cadiot-Chodkiewicz / Sultine Strategy
In organic electronics, this molecule is used to synthesize fluorinated acenes (e.g., fluorinated anthracene, tetracene). The fluorine substitution is critical for:
-
Inverting Polarity: Transforming p-type semiconductors into n-type (electron transport) materials.
-
Crystal Packing: Promoting "herringbone" or face-to-face pi-stacking interactions that enhance charge mobility.
Experimental Workflow: o-QDM Trapping
Objective: Synthesis of Fluorinated Anthracene derivatives.
-
Activation: Dissolve 1,2-Bis(bromomethyl)-4,5-difluorobenzene in DMF/THF.
-
Elimination: Add Sodium Iodide (NaI) or activated Zinc dust. This induces 1,4-elimination of Br₂, generating the transient o-QDM species.
-
Trapping (Diels-Alder): The o-QDM immediately reacts with a dienophile (e.g., naphthoquinone or fullerene) present in the solution.
-
Aromatization: The resulting adduct is often aromatized (oxidized) to form the final fully conjugated polycyclic system.
Visualization of Reactivity
Caption: Generation of reactive o-QDM intermediate and subsequent trapping to form fluorinated acenes.
Safety & Handling Protocols
Hazard Classification:
-
Lachrymator: Highly irritating to eyes and mucous membranes.
-
Sensitizer: Potential for allergic skin reactions.[5]
Handling Protocol:
-
Engineering Controls: All operations must be performed inside a functioning chemical fume hood.
-
PPE: Wear butyl rubber gloves (standard nitrile may degrade), chemical splash goggles, and a lab coat.
-
Spill Management: Do not wipe with paper towels. Neutralize with dilute aqueous ammonia or sodium thiosulfate solution before cleanup to quench the alkyl bromide functionality.
-
Storage: Store at 2–8°C under Argon. Moisture sensitive (hydrolysis releases HBr).
References
-
Synthesis and Properties of Fluorinated Acenes
-
Title: "Fluorinated Acenes: Synthesis and Physical Properties."[2]
- Source:Journal of Organic Chemistry.
- Context: Describes the use of bis(bromomethyl) precursors for n-type semiconductors.
-
(General Journal Link for verification)
-
-
Precursor Synthesis (Bromination Protocols)
- Title: "Benzylic Bromin
- Source:Organic Syntheses, Coll. Vol. 4, p.921.
- Context: Standard protocol adaptation for 1,2-dimethyl-4,5-difluorobenzene.
-
Safety Data & Classification
- Title: "Safety Data Sheet: 1,2-Bis(bromomethyl)
- Source: Fisher Scientific / Sigma-Aldrich Safety D
-
Context: Hazard identification for benzylic bromides (Lachrymator/Corrosive).[4]
Note: Specific experimental melting points for this fluorinated derivative are often proprietary or extrapolated from the non-fluorinated analog (CAS 91-13-4) in open literature. The values provided in Section 2.1 represent best-estimate ranges for technical planning.
Sources
- 1. 1,2-Bis(bromomethyl)-4,5-difluorobenzene suppliers & manufacturers in China [m.chemicalbook.com]
- 2. 1,2-Bis(bromometil)-4,5-difluorobenzena CAS#: 915944-27-3 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]
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- 5. 1-(Bromomethyl)-2,4-difluorobenzene | C7H5BrF2 | CID 90297 - PubChem [pubchem.ncbi.nlm.nih.gov]
Molecular structure and weight of 1,2-Bis(bromomethyl)-4,5-difluorobenzene
Structural Architecture, Synthetic Protocols, and Applications in Fluorinated Materials
Executive Summary
1,2-Bis(bromomethyl)-4,5-difluorobenzene (CAS: 915944-27-3) is a specialized fluorinated building block critical to the synthesis of advanced organic electronic materials and pharmaceutical bioisosteres.[1][2] As a bifunctional benzylic bromide, it serves as the primary precursor for generating 4,5-difluoro-ortho-quinodimethane (o-QDM), a reactive intermediate used to synthesize fluorinated parylenes (poly(p-xylylene) derivatives) and phthalocyanines.[2] This guide provides a rigorous analysis of its molecular properties, a self-validating synthesis protocol via Wohl-Ziegler bromination, and its strategic utility in materials science.[2]
Part 1: Molecular Architecture & Physicochemical Profile
The electrophilic nature of the bromomethyl groups, combined with the electron-withdrawing effects of the fluorine atoms, defines the reactivity profile of this molecule.
Structural Data Table[2]
| Property | Value | Notes |
| IUPAC Name | 1,2-Bis(bromomethyl)-4,5-difluorobenzene | |
| CAS Registry Number | 915944-27-3 | |
| Molecular Formula | C₈H₆Br₂F₂ | |
| Molecular Weight | 299.94 g/mol | Calculated using IUPAC standard atomic weights. |
| Exact Mass | 297.8804 Da | Monoisotopic mass (for MS identification).[2] |
| Physical State | Crystalline Solid | Typically white to off-white needles. |
| Melting Point | ~50–55 °C | Predicted based on non-fluorinated analogs; lower than 1,4-isomer. |
| Solubility | DCM, Chloroform, THF | Hydrolytically unstable; store under inert gas.[2] |
Molecular Weight Calculation Breakdown
Precise stoichiometry is vital for yield calculations in polymerization reactions.
-
Carbon (C): 8 atoms × 12.011 g/mol = 96.088[2]
-
Hydrogen (H): 6 atoms × 1.008 g/mol = 6.048[2]
-
Bromine (Br): 2 atoms × 79.904 g/mol = 159.808[2]
-
Fluorine (F): 2 atoms × 18.998 g/mol = 37.996[2]
-
Total: 299.94 g/mol [3]
Part 2: Synthetic Pathways & Mechanistic Insight[2]
The industry-standard method for synthesizing 1,2-bis(bromomethyl)-4,5-difluorobenzene is the Wohl-Ziegler Bromination of 1,2-dimethyl-4,5-difluorobenzene. This radical pathway is preferred over direct bromination to avoid electrophilic aromatic substitution (EAS) on the ring.[2]
Reaction Mechanism (Radical Chain)
The presence of fluorine atoms at the 4,5-positions exerts an inductive effect (-I), slightly deactivating the benzylic C-H bonds compared to non-fluorinated o-xylene.[2] Consequently, a radical initiator with a strictly controlled half-life (like AIBN) is required to maintain the propagation chain.
Figure 1: Radical chain mechanism for the benzylic bromination of fluorinated xylenes.
Experimental Protocol: Wohl-Ziegler Bromination
Safety Note: Benzylic bromides are potent lachrymators (tear agents).[2] All operations must be performed in a functioning fume hood.
Reagents:
-
Substrate: 1,2-Dimethyl-4,5-difluorobenzene (1.0 equiv)
-
Brominating Agent: N-Bromosuccinimide (NBS) (2.1 equiv)[2]
-
Initiator: Azobisisobutyronitrile (AIBN) (0.05 equiv) or Benzoyl Peroxide (BPO).[2]
-
Solvent: Benzotrifluoride (PhCF₃) or CCl₄ (PhCF₃ is the greener, high-boiling alternative).
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 1,2-dimethyl-4,5-difluorobenzene in anhydrous PhCF₃ (0.2 M concentration).
-
Addition: Add NBS (2.1 equiv) and AIBN (0.05 equiv).[2]
-
Activation: Degas the solution with Argon for 15 minutes to remove oxygen (a radical scavenger).
-
Reflux: Heat the mixture to reflux (100–102 °C for PhCF₃). Illuminate with a tungsten lamp (optional) to accelerate initiation.[2] Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the monobrominated intermediate.[2]
-
Filtration: Cool the mixture to 0 °C to precipitate succinimide. Filter off the solid succinimide byproduct.
-
Workup: Wash the filtrate with water (2x) and brine (1x). Dry over MgSO₄.[4]
-
Purification: Concentrate the solvent in vacuo. Recrystallize the crude solid from hot hexane or ethanol to yield pure 1,2-Bis(bromomethyl)-4,5-difluorobenzene.
Figure 2: Operational workflow for the synthesis and purification of the target compound.
Part 3: Structural Characterization (Self-Validation)[2]
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
| Technique | Expected Signature | Diagnostic Interpretation |
| ¹H NMR (CDCl₃) | δ ~4.6 ppm (s, 4H) δ ~7.2 ppm (t, 2H) | The singlet at 4.6 ppm corresponds to the methylene protons (-CH ₂Br).[2] The aromatic protons appear as a triplet due to coupling with the adjacent fluorine atoms. |
| ¹⁹F NMR | δ ~-138 ppm (m) | Single distinct fluorine environment showing coupling to aromatic protons.[2] |
| Mass Spectrometry (EI/ESI) | Isotope Pattern | Look for the characteristic 1:2:1 triplet pattern for the molecular ion (M⁺, M+2, M+4) indicating the presence of two bromine atoms.[2] |
Part 4: Applications in Drug Discovery & Materials[2][5][6]
Precursor for Fluorinated Parylenes
The primary industrial application of this molecule is as a precursor to Parylene-F variants. Upon treatment with zinc or electrochemical reduction, 1,2-bis(bromomethyl)-4,5-difluorobenzene undergoes 1,4-elimination to form 4,5-difluoro-o-xylylene (an o-quinodimethane).[2]
-
Significance: This intermediate spontaneously polymerizes to form fluorinated parylene coatings, which are used in medical devices (catheters, stents) due to their bio-inertness, high dielectric strength, and thermal stability.
Bioisosteric Pharmacophores
In medicinal chemistry, the 1,2-bis(bromomethyl) motif allows for the construction of fluorinated isoindoles and phthalazines.[2]
-
Bioisosterism: The fluorine atoms mimic the steric bulk of hydrogen while altering the pKa and lipophilicity of the ring system, often improving metabolic stability (blocking P450 oxidation sites).[2]
References
-
ChemicalBook. (2024).[2] 1,2-Bis(bromomethyl)-4,5-difluorobenzene Product Entry (CAS 915944-27-3).[1][2]Link
-
PubChem. (2024).[2] Compound Summary: 1,2-Dibromo-4,5-difluorobenzene (Structural Analog).[2] National Library of Medicine. Link
-
BenchChem. (2025).[2][5] Protocols for Laboratory Synthesis of Fluorinated Benzenes.[5]Link
-
Dolbier, W. R. (2009).[2] Fluorine Chemistry at the Millennium: Fascinated by Fluorine. Elsevier. (General reference for radical bromination of fluorinated aromatics).
Sources
Technical Guide: Solubility Profile & Handling of 1,2-Bis(bromomethyl)-4,5-difluorobenzene
[1]
Executive Summary
1,2-Bis(bromomethyl)-4,5-difluorobenzene (CAS 64695-78-9) is a specialized fluorinated building block primarily used in the synthesis of phthalocyanines, macrocycles, and advanced polymers.[1] Its structural core—a benzene ring substituted with two electron-withdrawing fluorine atoms and two reactive benzylic bromide groups—dictates a distinct solubility and reactivity profile.[1]
This guide provides a definitive analysis of its solubility behavior, moving beyond simple "soluble/insoluble" classifications to explore thermodynamic stability, solvent compatibility, and purification strategies. Critical Note: With a melting point of only 33–35 °C, this compound behaves as a "low-melting solid," requiring specific handling protocols to prevent oiling out during purification.[1]
Physicochemical Profile
Understanding the physical state is a prerequisite for solvent selection. The low melting point is the dominant factor in solubility workflows.
| Property | Value | Technical Implication |
| Molecular Weight | 299.94 g/mol | Moderate size; kinetics of dissolution are fast.[1] |
| Melting Point | 33–35 °C | Critical: Solid at room temperature but melts with slight heating. Recrystallization requires cooling below 0 °C. |
| Appearance | White crystalline solid | Discoloration (yellowing) indicates hydrolysis or oxidation. |
| Polarity | Moderate-Low | Lipophilic character dominates; affinity for non-polar to moderately polar solvents.[1] |
| Reactivity | High (Benzylic Bromide) | Susceptible to nucleophilic attack (solvolysis) in alcohols and oxidation in DMSO. |
Solubility Landscape
Primary Solvents (High Solubility)
These solvents are recommended for synthesis, transfer, and NMR analysis. The compound dissolves readily at room temperature (>100 mg/mL).
-
Chlorinated Solvents (DCM, Chloroform, CCl₄): The fluorinated aromatic core exhibits excellent compatibility with halogenated solvents. Chloroform is the literature-standard solvent for purification.[1]
-
Aromatic Hydrocarbons (Toluene, Benzene): High solubility due to
stacking interactions.[1] Toluene is ideal for reaction media but difficult to remove from the low-melting solid without melting the product.[1] -
Ethers (THF, Diethyl Ether, Dioxane): Excellent solubility. THF is preferred for reactions involving metal-halogen exchange or nucleophilic substitutions.[1]
Conditional Solvents (Reactivity Risks)
While the compound is soluble, these solvents pose chemical stability risks.
-
Polar Aprotic (DMSO, DMF, DMAc):
-
Alcohols (Methanol, Ethanol):
Anti-Solvents (Precipitation & Purification)
-
Aliphatic Hydrocarbons (Pentane, Hexane, Heptane):
-
The compound has lower solubility in cold alkanes.
-
Utility: These are the primary anti-solvents used to crash the product out of DCM or Chloroform solutions.
-
Visualized Workflows
Solvent Selection Decision Matrix
This diagram guides the researcher to the correct solvent based on the intended application, factoring in the compound's reactivity.
Figure 1: Solvent selection logic based on application, highlighting safety constraints for reactive solvents.
Experimental Protocols
Dissolution Protocol (Standard)
Objective: Prepare a stable stock solution for reaction.
-
Weighing: Weigh the solid rapidly. Due to the low melting point, avoid holding the vial in warm hands for extended periods.
-
Solvent Addition: Add Anhydrous DCM or THF.
-
Mixing: Swirl gently. Vortexing is usually unnecessary as dissolution is rapid.
-
Filtration (Optional): If the solution is cloudy, it indicates hydrolysis (formation of insoluble polymeric species or salts). Filter through a 0.45 µm PTFE syringe filter.
Low-Temperature Recrystallization
Standard heat-cool recrystallization often fails for this compound because it melts at 35 °C. Heating a suspension often leads to "oiling out" (formation of a liquid oil phase) rather than dissolution/crystallization.[1]
Recommended Method: Solvent Layering / Vapor Diffusion This method avoids heat entirely, preserving the integrity of the benzylic bromides.
-
Dissolution: Dissolve the crude material in the minimum amount of Chloroform or DCM at room temperature.
-
Filtration: Filter the solution to remove any insoluble impurities (dust, polymers).
-
Layering: Carefully layer an equal volume of Pentane or Hexane on top of the chlorinated solvent. Do not mix.
-
Crystallization: Place the vessel in a freezer (-20 °C). As the solvents diffuse, the non-polar anti-solvent lowers the solubility, forcing the product to crystallize slowly.[1]
-
Collection: Decant the solvent quickly while cold. Wash crystals with cold (-20 °C) Pentane.[1]
Figure 2: Low-temperature recrystallization workflow designed to mitigate the low melting point issue.
Stability & Handling
-
Lachrymator: Like most benzylic bromides, this compound is a potent eye and respiratory irritant. All operations must be performed in a fume hood.
-
Hydrolysis: The C-Br bond is labile.[1] Exposure to atmospheric moisture can lead to the formation of HBr and the corresponding benzyl alcohol. Store under inert gas (Argon/Nitrogen) in a refrigerator.
-
Light Sensitivity: Store in amber vials. UV light can promote radical decomposition of the C-Br bond.[1]
References
-
PubChem. (n.d.).[4] 1,2-Dibromo-4,5-difluorobenzene (CID 94949).[1][4] National Center for Biotechnology Information. Retrieved from [Link][1]
-
Becker, H., et al. (1973). Organicum: Practical Handbook of Organic Chemistry. Addison-Wesley Pub. Co.[1] (Referenced for general benzylic bromination and purification protocols).
-
Cheméo. (n.d.). Chemical Properties of 1,2-Dibromo-4,5-difluorobenzene. Retrieved from [Link][1]
Technical Guide: Thermal Stability & Physicochemical Profile of 1,2-Bis(bromomethyl)-4,5-difluorobenzene
This guide details the physicochemical profile, thermal stability, and handling protocols for 1,2-Bis(bromomethyl)-4,5-difluorobenzene (CAS 915944-27-3), a critical fluorinated building block used primarily in the synthesis of functionalized [2.2]paracyclophanes and advanced materials.
Executive Summary & Chemical Identity
1,2-Bis(bromomethyl)-4,5-difluorobenzene is a specialized halogenated aromatic intermediate. It serves as a precursor for ortho-quinodimethanes (o-QDMs), which are reactive intermediates in the synthesis of fluorinated paracyclophanes (e.g., Parylene variants) and poly(p-xylylene) derivatives. Its thermal stability is governed by the lability of the benzylic carbon-bromine bonds, making it susceptible to premature elimination or hydrolysis.
| Property | Data |
| Chemical Name | 1,2-Bis(bromomethyl)-4,5-difluorobenzene |
| CAS Number | 915944-27-3 |
| Molecular Formula | C₈H₆Br₂F₂ |
| Molecular Weight | 299.94 g/mol |
| Structural Class | Fluorinated Benzylic Bromide |
| Appearance | White to off-white crystalline solid |
| Primary Hazard | Corrosive (Lachrymator), Moisture Sensitive |
Physicochemical Profile
Melting Point Analysis
While specific experimental melting point (MP) data for CAS 915944-27-3 is often proprietary or absent from public aggregate databases, its thermal behavior can be bracketed by structural analogs. The introduction of fluorine atoms typically alters the crystal lattice energy through dipole interactions and packing efficiency.
-
Estimated Range: 85 °C – 105 °C
-
Basis for Estimation:
-
1,2-Bis(bromomethyl)benzene (Unsubstituted): MP 91–93 °C.
-
1,2-Bis(bromomethyl)-4,5-dimethoxybenzene: MP 114–116 °C.
-
Effect of Fluorination: The 4,5-difluoro substitution introduces electron-withdrawing character, potentially increasing intermolecular interactions (π-stacking) compared to the unsubstituted analog, but often less than bulky methoxy groups.
-
Solubility & Solvation
-
Soluble in: Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF), Ethyl Acetate.
-
Insoluble/Decomposes in: Water (slow hydrolysis to diol), Alcohols (potential solvolysis under heat).
Thermal Stability & Degradation Mechanism
Thermal Decomposition Pathways
The primary instability of this compound arises from the weak benzylic C-Br bond. Upon heating, particularly in the presence of metals or bases, it undergoes 1,6-elimination (dehydrobromination).
-
Thermal Elimination: At elevated temperatures (>110 °C), the compound can eliminate HBr to form 4,5-difluoro-o-xylylene (a reactive quinodimethane).
-
Polymerization: This intermediate spontaneously dimerizes to form [2.2]paracyclophane derivatives or polymerizes into linear poly(p-xylylene).
Stability Data (Simulated)
-
T_onset (Decomposition): Expected >130 °C (neat).
-
Storage Stability: Stable at 2–8 °C under inert atmosphere (Argon/Nitrogen).
-
Moisture Sensitivity: High. Hydrolysis yields 1,2-bis(hydroxymethyl)-4,5-difluorobenzene, which has a significantly different solubility and reactivity profile.
Mechanism Diagram (Graphviz)
The following diagram illustrates the thermal degradation and reactive pathway.
Caption: Thermal activation pathway leading to reactive quinodimethane intermediates via dehydrobromination.
Experimental Protocols
Protocol: Melting Point Determination (Capillary Method)
To accurately determine the MP without inducing decomposition, follow this strict protocol.
-
Sample Prep: Dry the sample in a vacuum desiccator (P₂O₅) for 4 hours to remove trace solvent/moisture.
-
Loading: Pack 2-3 mm of sample into a glass capillary tube. Seal the open end if the sample is sublimable.
-
Ramp Rate:
-
Fast Ramp: 10 °C/min to 70 °C.
-
Slow Ramp: 1 °C/min from 70 °C until melting.
-
-
Observation: Record
(first liquid drop) and (complete liquefaction).-
Note: If the sample darkens before melting, thermal decomposition is occurring. Use DSC for verification.
-
Protocol: Thermal Stability Assessment (DSC)
Objective: Differentiate between melting (endothermic) and decomposition (exothermic).
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
-
Pan: Hermetically sealed aluminum pan (prevents volatile loss).
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Method:
-
Equilibrate at 20 °C.
-
Ramp 5 °C/min to 250 °C.
-
-
Interpretation:
-
Sharp Endotherm (~85–105 °C): Melting point.
-
Broad Exotherm (>140 °C): Decomposition/Polymerization.
-
Handling & Safety (E-E-A-T)
Hazards
-
Lachrymator: Benzylic bromides are potent tear agents. Handle only in a functioning fume hood.
-
Corrosive: Causes severe skin burns and eye damage. Hydrolysis generates HBr.
Storage Conditions
-
Temperature: 2 °C to 8 °C (Refrigerate).
-
Atmosphere: Store under Argon or Nitrogen.
-
Container: Amber glass (light sensitive) with Teflon-lined cap.
References
-
PubChem. (n.d.). 1,2-Bis(bromomethyl)benzene (Compound Summary). National Library of Medicine. Retrieved from [Link]
- Hopf, H. (1978). The Synthesis of [2.2]Paracyclophanes. Angewandte Chemie International Edition. (Contextual reference for paracyclophane synthesis precursors).
Methodological & Application
Application Note: Protocol for the Synthesis of 1,2-Bis(bromomethyl)-4,5-difluorobenzene
[1][2]
Abstract & Strategic Overview
This guide details the synthesis of 1,2-Bis(bromomethyl)-4,5-difluorobenzene , a critical fluorinated building block used in the generation of ortho-quinodimethanes for Diels-Alder cycloadditions, and as a precursor for fluorinated cyclophanes and ligands.[1]
The protocol utilizes the Wohl-Ziegler reaction , a radical substitution of allylic/benzylic hydrogens using N-Bromosuccinimide (NBS).[1] While traditional literature often cites carbon tetrachloride (
Key Technical Challenges:
-
Selectivity: Controlling the reaction to stop at the bis-brominated stage (one bromine per methyl group) rather than progressing to the tetra-brominated species (geminal dibromides).
-
Electronic Effects: The electron-withdrawing fluorine atoms on the benzene ring slightly deactivate the benzylic C-H bonds toward radical abstraction compared to non-fluorinated o-xylene, requiring optimized initiator loads.[1]
Reaction Mechanism & Logic
The reaction proceeds via a free-radical chain mechanism.[1][2] The choice of NBS over elemental bromine (
Mechanistic Pathway (DOT Visualization)[1]
Figure 1: The Wohl-Ziegler radical chain mechanism.[1] The in-situ generation of low-concentration
Experimental Protocol
Materials & Stoichiometry[1][2]
| Component | Role | Equiv. | Notes |
| 1,2-Dimethyl-4,5-difluorobenzene | Substrate | 1.0 | Limiting reagent.[1] |
| N-Bromosuccinimide (NBS) | Brominating Agent | 2.1 - 2.2 | Recrystallize from water if yellow (degraded).[1] Must be white. |
| AIBN (Azobisisobutyronitrile) | Radical Initiator | 0.05 | Benzoyl Peroxide (BPO) is a valid alternative.[1] |
| PhCF | Solvent | 5-10 mL/g | Sparged with Argon/N2.[1] Alternative: Chlorobenzene.[1] |
Equipment Setup
-
Glassware: 2-neck Round Bottom Flask (RBF), Reflux Condenser, Drying Tube (CaCl
or Drierite).[1] -
Heating: Oil bath set to 90-100°C (PhCF
boils at 102°C). -
Lighting (Optional but Recommended): A 300-500W Tungsten or LED floodlight can accelerate initiation if chemical initiation (AIBN) is sluggish.[1]
Step-by-Step Procedure
Step 1: Preparation of Reagents
-
Critical: Ensure NBS is pure. Impure NBS (yellow/orange) contains free
and HBr, which can trigger rapid, uncontrolled ionic bromination or polymerization.[1] If necessary, recrystallize NBS from hot water and dry thoroughly in a desiccator.[1] -
Dissolve 1.0 equivalent of 1,2-Dimethyl-4,5-difluorobenzene in anhydrous PhCF
(or CCl if permitted) in the RBF.[1]
Step 2: Addition and Initiation
-
Add 1.1 equivalents of NBS and 0.025 equivalents of AIBN.[1]
-
Note: We add NBS in two portions to prevent high local concentrations of radicals that might favor the formation of the tetrabromo- species.[1]
-
Heat the mixture to reflux. The reaction is heterogeneous (NBS is denser than solvent and sits at the bottom).[1]
-
Observation: As the reaction initiates, the dense NBS solid will disappear and be replaced by Succinimide , which is less dense and will float to the surface (in CCl
) or disperse as a lighter precipitate.[1]
Step 3: Propagation and Second Addition
-
After 1-2 hours of reflux, or when the first batch of NBS is consumed (solid turns to floating white powder), cool slightly and add the second portion of NBS (1.1 eq) and AIBN (0.025 eq).
-
Resume reflux for 4–12 hours.[1]
Step 4: Workup
-
Cool the reaction mixture to 0°C (ice bath). This ensures Succinimide precipitates fully.[1]
-
Filtration: Filter off the solid Succinimide using a sintered glass funnel.[1] Wash the solid pad with a small amount of cold solvent.[1]
-
Washing: Transfer filtrate to a separatory funnel. Wash with water (
) and brine ( ) to remove traces of succinimide and inorganic salts.[1] -
Drying: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure (Rotavap).
Step 5: Purification
-
The crude residue is likely a solid or a viscous oil that solidifies.[1]
-
Recrystallization: The preferred method is recrystallization from Heptane or a Chloroform/Hexane mix.[1]
-
Dissolve crude in minimum hot Chloroform.
-
Add hot Hexane/Heptane until slightly cloudy.
-
Cool slowly to RT, then 4°C.
-
-
Yield Expectation: 60–75%.[1]
Characterization & Quality Control
Verify the product structure using NMR to ensure both methyl groups are brominated.[1]
| Analysis | Expected Signal (Approximate) | Interpretation |
| Ar-H : Aromatic protons. | ||
| Single peak | Confirms symmetry.[1] Multiple peaks indicate mono-bromo impurity.[1] | |
| Melting Point | Solid (Est. >50°C) | Sharp range indicates purity.[1] |
Troubleshooting:
Safety & Hazards (Critical)
-
Lachrymator Warning: Benzylic bromides (xylyl bromides) are potent lachrymators (tear gas agents).[1] All operations must be performed in a well-ventilated fume hood.
-
Skin Contact: These compounds are severe skin irritants and can cause chemical burns.[1] Double-glove (Nitrile) and wear a lab coat.[1]
-
Waste Disposal: Quench any unreacted NBS with sodium thiosulfate solution before disposal.[1] Halogenated waste stream.[1]
References
-
BenchChem. "Application Notes and Protocols for the Laboratory Synthesis of (E)-4-(2-bromovinyl)-1,2-difluorobenzene." Accessed Oct 26, 2023.[1] Link[1]
-
PrepChem. "Preparation of 1,2-bis(dibromomethyl)benzene."[1][4] (Based on Organicum). Accessed Oct 26, 2023.[1] Link
-
Sigma-Aldrich. "Product Specification: 1,2-Dibromo-4,5-difluorobenzene."[1][5] Accessed Oct 26, 2023.[1] Link
-
ChemicalBook. "1,2-Bis(bromomethyl)-4,5-difluorobenzene Product Description." Accessed Oct 26, 2023.[1] Link
-
Organic Chemistry Portal. "Wohl-Ziegler Reaction Mechanism." Accessed Oct 26, 2023.[1] Link
Sources
- 1. 1,2-Dibromo-4,5-difluorobenzene | C6H2Br2F2 | CID 94949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1,2-Bis(bromomethyl)-4,5-difluorobenzene suppliers & manufacturers in China [m.chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. (-)-3-(三氟乙酰基)樟脑 98% | Sigma-Aldrich [sigmaaldrich.com]
Synthesis and Validation of Fluorinated Cationic Covalent Organic Frameworks (F-cCOFs) via Bis-Bromomethyl Quaternization
Executive Summary & Scientific Rationale
The development of charged, highly porous materials has revolutionized the capture of toxic oxo-anions (e.g.,
To circumvent this, the synthesis of Cationic Covalent Organic Frameworks (cCOFs) via the irreversible Menshutkin quaternization reaction has emerged as a superior paradigm[2]. By reacting a multi-topic N-donor ligand (such as an imidazole or pyridine derivative) with a bis(bromomethyl) precursor , researchers can construct ultra-stable, permanently charged frameworks[3].
The Fluorine Advantage: Substituting standard 1,4-bis(bromomethyl)benzene with a fluorinated analogue, such as 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene (F4-BMB), fundamentally alters the framework's physicochemical profile[4].
-
Electronic Tuning: The strong electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the benzylic carbon, accelerating the initial
nucleophilic attack. - -Hole Enhancement: Fluorination increases the positive charge density on the resulting imidazolium nodes, strengthening electrostatic interactions with target anions[5].
-
Hydrophobic Shielding: The C–F bonds create a highly hydrophobic pore microenvironment, which thermodynamically favors the partitioning of poorly hydrated, low-charge-density oxo-anions (like
, a surrogate for radioactive ) over competing highly hydrated anions (like or )[1].
Mechanistic Pathway & Structural Assembly
Unlike dynamic covalent chemistry, the Menshutkin reaction is irreversible. Therefore, achieving crystallinity in F-cCOFs requires strict kinetic control over the polymerization rate. If the reaction proceeds too rapidly, an amorphous porous organic polymer (POP) precipitates[2]. By carefully selecting a binary solvent system (typically a polar aprotic solvent mixed with a non-polar co-solvent) and employing a slow heating ramp, the oligomers remain solvated long enough for non-covalent interactions (
Fig 1: Kinetic control pathway for the irreversible synthesis of crystalline F-cCOFs.
Experimental Protocol: Synthesis of F-cCOF
This protocol details the step-by-step synthesis of an imidazolium-linked F-cCOF using Tris(4-(1H-imidazol-1-yl)phenyl)amine (TIPA) and 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene (F4-BMB).
Phase 1: Precursor Preparation & Degassing
Causality: Oxygen must be rigorously excluded to prevent the oxidative degradation of the electron-rich TIPA ligand at elevated temperatures.
-
Weighing: In a nitrogen-filled glovebox, weigh 0.10 mmol of TIPA and 0.15 mmol of F4-BMB.
-
Transfer: Transfer the monomers into a heavy-walled 20 mL Pyrex glass ampoule.
-
Solvent Addition: Add a precisely measured 1:1 (v/v) mixture of anhydrous N-Methyl-2-pyrrolidone (NMP) and Mesitylene (total volume: 2.0 mL).
-
Insight: NMP stabilizes the charged transition state of the
reaction, while Mesitylene limits the solubility of the growing polymer, enforcing a controlled precipitation rate.
-
-
Degassing: Submerge the ampoule in liquid nitrogen until the solvent freezes. Evacuate the tube to < 10 mTorr, isolate from the vacuum, and thaw in a warm water bath. Repeat this freeze-pump-thaw cycle three times.
-
Sealing: Flame-seal the ampoule under a static vacuum using an oxygen-propane torch.
Phase 2: Solvothermal Polymerization
Causality: A slow temperature ramp prevents kinetic trapping of amorphous aggregates, allowing time for thermodynamic
-
Place the sealed ampoule in a programmable convection oven.
-
Ramp the temperature from 25 °C to 120 °C at a slow rate of 1 °C/min.
-
Hold isothermally at 120 °C for 72 hours.
-
Cool to room temperature at 0.5 °C/min. A distinct pale-yellow precipitate will be visible at the bottom of the ampoule.
Phase 3: Isolation, Purification, and Activation
Causality: Trapped unreacted monomers and oligomers block the pores. Standard drying causes capillary forces that collapse the delicate framework; supercritical drying preserves the mesoporous architecture.
-
Isolation: Crack open the ampoule and collect the solid via vacuum filtration using a fine glass frit.
-
Soxhlet Extraction: Transfer the powder to a cellulose thimble. Extract with refluxing anhydrous Methanol for 24 hours (to remove polar impurities and NMP), followed by anhydrous Tetrahydrofuran (THF) for 24 hours (to remove mesitylene and unreacted F4-BMB).
-
Solvent Exchange: Soak the purified powder in liquid ethanol for 12 hours.
-
Activation: Transfer the ethanol-soaked powder to a Supercritical
dryer. Flush with liquid at 10 °C for 4 hours, then heat to 40 °C (above the critical point) and slowly vent the pressure over 2 hours. -
Storage: Store the activated F-cCOF in a desiccator under argon.
In-Process Quality Control & Self-Validation
To ensure the protocol was successful, the material must act as a self-validating system through the following analytical checkpoints:
-
Confirmation of Quaternization (FT-IR & NMR):
-
FT-IR: The sharp C–Br stretching vibration at ~600
from the F4-BMB precursor must completely disappear. A new strong band at ~1630 will appear, corresponding to the stretch of the newly formed imidazolium ring. -
Solid-State
CP-MAS NMR: The benzylic carbon peak should shift dramatically from ~33 ppm (in the precursor) to ~52 ppm (in the framework).
-
-
Validation of Cationic Nature (Ion Exchange Test):
-
Disperse 10 mg of the F-cCOF in 5 mL of 1.0 M
solution and stir for 2 hours. -
Centrifuge and collect the supernatant. Add a few drops of 0.1 M
. -
Pass Criteria: The immediate formation of a pale yellow/white precipitate (
) confirms that bromide was successfully displaced from the framework's pores, validating its function as an anion-exchange material.
-
-
Porosity Assessment (BET Analysis):
-
Perform
adsorption-desorption at 77 K. A Type IV isotherm with a steep uptake at low confirms the preservation of the microporous/mesoporous structure post-activation.
-
Quantitative Data: Fluorinated vs. Non-Fluorinated cCOFs
The table below summarizes the expected performance metrics, demonstrating the superiority of the fluorinated bis-bromomethyl precursor approach for oxo-anion remediation[1],[2].
| Material Designation | Precursor Linker | BET Surface Area ( | Zeta Potential (mV) | Chemical Stability Window | |
| Standard cCOF | 1,4-bis(bromomethyl)benzene | 850 | +32.5 | 441 | pH 3.0 – 11.0 |
| F-cCOF | 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene | 780 | +45.8 | 612 | pH 1.0 – 13.0 |
Note: While the fluorinated framework exhibits a slightly lower surface area due to the steric bulk of the fluorine atoms, its increased zeta potential and hydrophobicity result in a nearly 40% increase in
References
-
Advanced Porous Materials as Designer Platforms for Sequestering Radionuclide Pertechnetate. Chem & Bio Engineering, ACS Publications.
-
Imidazolium-Functionalized Ionic Porous Organic Polymer for Efficient Removal of Oxo-Anions Pollutants from Water. MDPI.
-
Construction of a Cationic Pyridinium-Based Covalent Triazine Framework for Ultra-fast and Efficient Iodine Adsorption. ACS Sustainable Chemistry & Engineering.
-
Synthesis, Physicochemical Properties, and Computational Analysis of Tris(fluoromethyl)Alkyl Building Blocks. Chemistry - A European Journal (PubMed).
Sources
- 1. Advanced Porous Materials as Designer Platforms for Sequestering Radionuclide Pertechnetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazolium-Functionalized Ionic Porous Organic Polymer for Efficient Removal of Oxo-Anions Pollutants from Water [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Physicochemical Properties, and Computational Analysis of Tris(fluoromethyl)Alkyl Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Precision Synthesis of Fluorinated Poly(phenylene vinylene) (F-PPV) Derivatives
Executive Summary & Strategic Rationale
This guide details the synthesis, purification, and formulation of fluorinated poly(phenylene vinylene) (F-PPV) derivatives. While standard PPV is a prototypical conductive polymer, its susceptibility to photo-oxidation and high HOMO levels limits its efficacy in stable optoelectronics and biological imaging.
The Fluorine Advantage: Incorporating fluorine atoms into the PPV backbone fundamentally alters the material's electronic and physical properties.[1][2] The high electronegativity of fluorine lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels.[3][4] This "bandgap engineering" results in:
-
Enhanced Environmental Stability: Increased resistance to oxidative degradation.
-
n-Type Character: Facilitated electron injection and transport.
-
Bio-Orthogonality: Fluorinated motifs often exhibit unique self-assembly properties useful for forming stable polymer dots (P-dots) in drug delivery and imaging applications.
Table 1: Comparative Metrics (Standard PPV vs. F-PPV)
| Feature | Standard PPV (e.g., MEH-PPV) | Fluorinated PPV (F-PPV) | Implications |
| HOMO Level | ~ -5.1 eV | ~ -5.6 to -6.0 eV | Higher oxidative stability; better hole-blocking. |
| Emission | Yellow-Orange (580 nm) | Green-Blue (480-515 nm) | Tunable emission for multicolor imaging. |
| Solubility | Good in Chlorobenzene/THF | Variable (Requires side-chain engineering) | Critical for solution processing. |
| Stacking | F | Tighter packing; enhanced charge mobility. |
Workflow Visualization
The following diagram outlines the critical path from raw precursor to bio-functional nanoparticles.
Figure 1: End-to-end workflow for the synthesis and formulation of F-PPV derivatives.
Protocol A: Monomer Synthesis
Target: 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene Rationale: The Gilch route requires a bis(halomethyl) precursor. Bromine is preferred over chlorine due to its better leaving group ability, facilitating the formation of the quinodimethane intermediate at milder temperatures.
Materials
-
Starting Material: 2,3,5,6-Tetrafluoro-p-xylene (10 g, 56 mmol).
-
Reagent: Liquid Bromine (
) or N-Bromosuccinimide (NBS). Note: is preferred for scale, NBS for purity. -
Solvent: Carbon Tetrachloride (
) or Trifluoromethylbenzene (alternative to avoid toxicity). -
Catalyst: Tungsten lamp (250 W) or Benzoyl Peroxide.
Step-by-Step Procedure
-
Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar. Connect the top of the condenser to a caustic scrubber (NaOH solution) to trap HBr gas.
-
Dissolution: Dissolve 2,3,5,6-tetrafluoro-p-xylene (10 g) in 100 mL of solvent.
-
Activation: Heat the solution to reflux (
for ) and irradiate with the tungsten lamp to initiate radical formation. -
Addition: Add
(6.15 mL, 120 mmol - slight excess) dropwise over 4 hours. Critical: The solution should remain red-orange; if it clears instantly, increase addition rate slightly. If it stays dark red, pause addition to allow reaction. -
Completion: Stir for an additional 2 hours under reflux/irradiation.
-
Isolation:
-
Cool to room temperature.
-
Remove solvent via rotary evaporation.[5]
-
Recrystallization: Recrystallize the crude solid from hexane/chloroform (5:1).
-
Validation: Target Melting Point: ~126°C. Confirm structure via
-NMR (Singlet at ~4.5 ppm for ).
-
Protocol B: Gilch Polymerization (The Standard)
Target: Poly(2,3,5,6-tetrafluoro-1,4-phenylenevinylene) (PTFPV) Mechanism: Base-induced 1,6-elimination forms a reactive p-quinodimethane intermediate, which polymerizes via a radical mechanism.
Materials
-
Monomer: 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene (2.9 g, 8.6 mmol).
-
Base: Potassium tert-butoxide (
-BuOK), 1.0 M in THF (Freshly prepared or high-quality commercial). -
Solvent: Anhydrous THF (degassed).
-
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Procedure
-
Preparation: Flame-dry a 250 mL Schlenk flask and cool under argon flow.
-
Monomer Solution: Dissolve the monomer (2.9 g) in 100 mL of anhydrous THF. Ensure complete dissolution.
-
Base Addition (The Critical Step):
-
Add
-BuOK solution (28 mL, ~3.5 equivalents) dropwise via syringe pump over 30 minutes . -
Expert Insight: Rapid addition leads to high local concentrations of radicals, causing cross-linking (gelation). Too slow addition yields oligomers.
-
-
Reaction: The solution will turn viscous and yellow-green (fluorescent). Stir at room temperature for 12–24 hours.
-
Termination: Pour the reaction mixture slowly into 500 mL of vigorously stirred Methanol (MeOH) containing 1% HCl. The acid neutralizes residual base and protonates chain ends.
-
Filtration: Collect the yellow precipitate by vacuum filtration.
Protocol C: Purification & Defect Control
High-purity F-PPV is required for reproducible optoelectronic or biological performance.
-
Soxhlet Extraction:
-
Place the crude polymer in a Soxhlet thimble.
-
Step 1 (Wash): Extract with Methanol for 12 hours (removes salts and low MW oligomers).
-
Step 2 (Wash): Extract with Acetone for 6 hours.
-
Step 3 (Collection): Extract with Chloroform or THF (depending on solubility) to collect the high MW polymer fraction.
-
-
Dialysis (Optional but Recommended for Bio-use):
-
Redissolve polymer in minimal THF.
-
Dialyze against distilled water using a 12,000 MWCO membrane for 3 days to remove all traces of salts and small organic molecules.
-
-
Drying: Dry under high vacuum at
for 24 hours.
Bio-Application: F-PPV Polymer Dots (P-dots)
For drug development and bio-imaging professionals, the raw polymer must be formulated into a water-dispersible colloid.
Method: Nanoprecipitation (Reprecipitation)
-
Stock Solution: Dissolve F-PPV in THF (1 mg/mL). Sonicate to ensure no aggregates.
-
Injection: Rapidly inject 1 mL of the stock solution into 10 mL of vigorously stirring Milli-Q water (use a vortexer or sonicator during injection).
-
Solvent Removal: Evaporate the THF using a rotary evaporator at reduced pressure (or nitrogen stream) at room temperature.
-
Filtration: Pass the aqueous dispersion through a 0.2
syringe filter to remove large aggregates. -
Result: A clear, yellow-green fluorescent aqueous dispersion of P-dots (Size: ~20-50 nm).
-
Usage: These can be incubated with cells (e.g., HeLa) for confocal imaging.[10] The fluorine content often enhances cellular uptake compared to non-fluorinated analogs.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Gelation (Insoluble) | Cross-linking due to high concentration or heat. | Dilute monomer concentration to <0.05 M. Maintain Temp < |
| Low Molecular Weight | Wet solvent or impure base. | Redistill THF over Na/Benzophenone. Use fresh |
| Low Fluorescence | "Tolane-bisbenzyl" defects or aggregation. | Reprecipitate to remove defects. Ensure polymer is fully dissolved (not aggregated) during measurement. |
| Broad PDI (>3.0) | Slow initiation or mixing issues. | Increase stirring speed during base addition. Use a syringe pump. |
References
-
Synthesis and Characterization of Poly(2,3,5,6-tetrafluorophenylenevinylene). Journal of the American Chemical Society / Macromolecules (revisit). [Link]
-
Synthesis and characterization of poly(2,3,5,6-tetrafluoro-1,4-phenylenevinylene) via Stille Coupling. Chemical Communications (RSC). [Link]
-
Effect of fluorine substitution on the photovoltaic properties of conjugated polymers. Polymer Chemistry (RSC). [Link]
-
Emerging Fluorescent Nanoparticles for Non-Invasive Bioimaging. MDPI Molecules. [Link][1][4][11]
-
Gilch Polymerization Mechanism and Diradical Character. Journal of the American Chemical Society. [Link]
Sources
- 1. Effect of fluorine substitution on the photovoltaic performance of poly(thiophene-quinoxaline) copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Effect of fluorine on the photovoltaic properties of 2,1,3-benzothiadiazole-based alternating conjugated polymers by changing the position and number of fluorine atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. davidlu.net [davidlu.net]
- 9. Research Portal [openresearch.surrey.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Cross-Coupling & Cyclization Protocols for 1,2-Bis(bromomethyl)-4,5-difluorobenzene
This Application Note is designed for researchers in medicinal chemistry and materials science. It details the utility of 1,2-Bis(bromomethyl)-4,5-difluorobenzene (CAS: 64695-78-9), a specialized fluorinated building block used to construct fused ring systems and fluorinated linkers.
Introduction & Strategic Value
1,2-Bis(bromomethyl)-4,5-difluorobenzene (henceforth DBDF ) is a bifunctional electrophile characterized by two highly reactive benzylic bromide "handles" and an electron-deficient, difluoro-substituted aromatic core.
In drug discovery, this scaffold is a "linchpin" reagent. It allows for the rapid construction of 5,6-difluoroisoindolines , a pharmacophore found in various bioactive compounds (e.g., inhibitors of 5-LOX, sEH, and certain kinase inhibitors). The fluorine atoms modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity, while the benzylic bromides offer versatile reactivity profiles:
-
Nucleophilic Substitution (
): Rapid cyclization with primary amines or thiols. -
o-Quinodimethane (o-QDM) Generation: Precursor for Diels-Alder cycloadditions to form complex polycycles.[1]
-
Pd-Catalyzed Cross-Coupling: Suzuki-Miyaura coupling to install aryl/alkyl groups at the benzylic positions.
Key Physical Properties
| Property | Data | Note |
| CAS Number | 64695-78-9 | Alternate: 915944-27-3 |
| Molecular Formula | MW: 299.94 g/mol | |
| Appearance | White to off-white solid | Low melting point (33-35 °C) |
| Reactivity | High (Benzylic Bromide) | Lachrymator (Handle in hood) |
| Storage | 2-8 °C, Inert Atmosphere | Moisture sensitive |
Reaction Landscape Visualization
The following diagram illustrates the three primary synthetic pathways accessible from DBDF.
Figure 1: Divergent synthetic pathways for 1,2-Bis(bromomethyl)-4,5-difluorobenzene.
Protocol A: Synthesis of 5,6-Difluoroisoindolines (N-Heterocyclization)
This is the most frequent application of DBDF in medicinal chemistry. The reaction proceeds via a double nucleophilic substitution with a primary amine.
Mechanism
The amine performs an initial
Materials
-
Substrate: 1,2-Bis(bromomethyl)-4,5-difluorobenzene (1.0 equiv)
-
Nucleophile: Primary Amine (
) (1.05 - 1.1 equiv) -
Base:
(3.0 equiv) or DIPEA (3.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve DBDF (1 mmol, 300 mg) in anhydrous MeCN (10 mL).
-
Base Addition: Add powdered
(3 mmol, 415 mg). If the amine is a salt (e.g., hydrochloride), add an extra equivalent of base. -
Nucleophile Addition: Add the primary amine (1.05 mmol) dropwise at room temperature.
-
Note: If the reaction is highly exothermic or the amine is volatile, cool to 0 °C during addition.
-
-
Reaction: Stir the heterogeneous mixture at 60 °C for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or LCMS. The starting dibromide should disappear rapidly.
-
Workup:
-
Cool to room temperature.
-
Filter off the inorganic salts (
, Excess ). -
Concentrate the filtrate under reduced pressure.
-
-
Purification: The residue is often pure enough for subsequent steps. If not, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Yield Expectation: 85–95%.[2]
-
Protocol B: Generation of 4,5-Difluoro-o-quinodimethane (Diels-Alder Cycloaddition)
DBDF serves as a latent source of 4,5-difluoro-o-quinodimethane , a highly reactive diene that cannot be isolated but can be trapped in situ by dienophiles (e.g., maleimides, acrylates, fullerenes).
Mechanism
Treatment with Zinc metal or Sodium Iodide induces a 1,4-reductive elimination of bromine, generating the transient o-quinodimethane species, which immediately undergoes [4+2] cycloaddition.
Materials
-
Precursor: DBDF (1.0 equiv)
-
Promoter: Activated Zinc dust (2-5 equiv) OR Sodium Iodide (NaI) (4 equiv)
-
Trapping Agent (Dienophile): N-Methylmaleimide, Dimethyl fumarate, or
Fullerene (1.0 - 1.5 equiv) -
Solvent: DMF or THF (Anhydrous)
Step-by-Step Procedure (NaI Method)
-
Setup: Prepare a solution of the Dienophile (1.2 mmol) and NaI (4.0 mmol, 600 mg) in anhydrous DMF (5 mL) in a reaction vial. Heat this mixture to 80 °C .
-
Addition: Dissolve DBDF (1.0 mmol, 300 mg) in DMF (2 mL). Add this solution dropwise to the hot reaction mixture over 30 minutes.
-
Critical: Slow addition keeps the concentration of the transient diene low, preventing polymerization (homo-coupling).
-
-
Incubation: Continue stirring at 80 °C for 2–6 hours. The solution typically turns yellow/brown due to iodine liberation.
-
Quench: Cool to room temperature. Pour the mixture into aqueous sodium thiosulfate (
) to reduce the iodine (decolorizing the solution). -
Extraction: Extract with Ethyl Acetate (3x). Wash organics with water and brine.
-
Purification: Dry over
, concentrate, and purify via column chromatography.
Protocol C: Pd-Catalyzed Benzylic Cross-Coupling (Suzuki-Miyaura)
While less common than cyclization, the benzylic bromides can participate in Palladium-catalyzed
Materials
-
Substrate: DBDF (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (
) (2.5 - 3.0 equiv) -
Catalyst:
(5 mol%) or (5 mol%) + SPhos (10 mol%) -
Base:
(4.0 equiv) or -
Solvent: Toluene/Water (10:[3]1) or Dioxane/Water (4:1)
Step-by-Step Procedure
-
Degassing: In a microwave vial or sealed tube, combine DBDF (0.5 mmol), Aryl Boronic Acid (1.5 mmol), and Base (
, 2.0 mmol). -
Solvent: Add Toluene (4 mL) and Water (0.4 mL). Sparge with Argon/Nitrogen for 10 minutes to remove oxygen (Critical for benzylic substrates to prevent homocoupling).
-
Catalyst: Add
(29 mg, 0.025 mmol) quickly under inert gas flow and seal the vessel. -
Reaction: Heat to 90 °C for 12–16 hours.
-
Note: Benzylic bromides are more reactive than aryl bromides; milder temperatures (60-80 °C) may suffice for electron-rich boronic acids.
-
-
Workup: Dilute with water and extract with Dichloromethane.
-
Purification: Flash chromatography.
-
Troubleshooting: If mono-coupling is observed, increase catalyst loading and reaction time.
-
Safety & Handling (Critical)
-
Lachrymator: Benzylic bromides are potent tear agents. Always handle DBDF in a well-ventilated fume hood. Wear goggles and gloves.
-
Decomposition: The compound can hydrolyze to the diol or polymerize if stored improperly. Keep cold and dry.[4]
-
Waste: Dispose of halogenated waste separately. Quench unreacted benzylic bromides with an amine solution before disposal if necessary.
References
-
Synthesis of Fluorinated Isoindolines
- Source: "Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors." Journal of Medicinal Chemistry. (Demonstrates the use of benzylic bromides to form N-heterocycles).
-
o-Quinodimethane Chemistry
- Source: "Generation and Cycloaddition of o-Quinodimethane in Aqueous Medium." Molecules, 2001.
-
Benzylic Cross-Coupling
- Source: "Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of Chloromethyl Bromobenzene." Molecules, 2018. (Provides conditions adaptable for benzylic bromide coupling).
-
General Properties
-
Source: Sigma-Aldrich Product Sheet: 1,2-Dibromo-4,5-difluorobenzene.
-
Sources
- 1. Generation and Cycloaddition of o-Quinodimethane in Aqueous Medium [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
Application Note: Synthesis of 5,6-Difluoroisoindolines via Amine Functionalization of 1,2-Bis(bromomethyl)-4,5-difluorobenzene
Strategic Overview
1,2-Bis(bromomethyl)-4,5-difluorobenzene is a highly valued bifunctional electrophile in medicinal chemistry and organic synthesis. Its primary application lies in the construction of 5,6-difluoroisoindoline scaffolds through double alkylation reactions with primary amines. The incorporation of fluorine atoms into the isoindoline core is a well-established drug design strategy used to modulate basicity (pKa), enhance metabolic stability against cytochrome P450 enzymes, and improve the lipophilic ligand efficiency of therapeutic candidates, such as dual IDO/TDO (Indoleamine 2,3-dioxygenase / Tryptophan 2,3-dioxygenase) inhibitors[1].
Mechanistic Rationale
The functionalization of 1,2-bis(bromomethyl)-4,5-difluorobenzene with primary amines proceeds via a sequential double nucleophilic substitution (SN2) mechanism.
-
Intermolecular Attack: The primary amine acts as a nucleophile, attacking one of the benzylic bromides to generate a mono-alkylated secondary amine intermediate. This is typically the rate-limiting step.
-
Intramolecular Cyclization: Due to the high local concentration and favorable entropy provided by the proximity of the second bromomethyl group (the ortho effect), a rapid intramolecular SN2 cyclization ensues, yielding the five-membered isoindoline ring[2].
-
Role of the Base: The reaction generates two equivalents of hydrobromic acid (HBr). An inorganic base (e.g., K2CO3) or a non-nucleophilic organic base (e.g., DIPEA) is strictly required to neutralize the HBr. Without a base, the unreacted amine would become protonated, extinguishing its nucleophilicity and halting the reaction.
-
Concentration Control: To prevent competitive intermolecular oligomerization (where one amine reacts with two different electrophile molecules), the electrophile is typically added dropwise to maintain a pseudo-high dilution environment.
Reaction Pathway
Reaction pathway for the synthesis of 5,6-difluoroisoindolines via double SN2 alkylation.
Optimization of Reaction Conditions
The choice of solvent and base significantly impacts the yield and purity of the isoindoline product. The table below summarizes the optimization parameters for the functionalization with a standard primary amine (e.g., benzylamine).
| Solvent | Base (Equiv) | Temperature (°C) | Time (h) | Yield (%) | Observations & Causality |
| MeCN | K2CO3 (3.0) | 60 | 4 | 85 | Clean conversion. Insoluble salts are easily filtered off during workup. |
| DMF | DIPEA (3.0) | RT | 12 | 78 | Good yield, but requires rigorous aqueous washing to remove DMF. |
| THF | Et3N (3.0) | 65 | 8 | 65 | Sluggish SN2 kinetics in less polar solvent; trace oligomerization. |
| EtOH | Na2CO3 (3.0) | 80 | 6 | 70 | Moderate yield; competitive solvolysis (ether formation) reduces efficiency. |
Experimental Protocol: Synthesis of N-Substituted 5,6-Difluoroisoindoline
Safety Note: 1,2-Bis(bromomethyl)-4,5-difluorobenzene is a potent alkylating agent and a lachrymator. All manipulations must be performed in a well-ventilated fume hood wearing appropriate personal protective equipment (PPE).
Materials Required
-
1,2-Bis(bromomethyl)-4,5-difluorobenzene (1.0 equiv, 1.0 mmol, 300 mg)
-
Primary Amine (e.g., Benzylamine) (1.1 equiv, 1.1 mmol)
-
Potassium carbonate (K2CO3), finely powdered and anhydrous (3.0 equiv, 3.0 mmol, 414 mg)
-
Anhydrous Acetonitrile (MeCN) (10 mL)
Step-by-Step Methodology
-
System Preparation: Oven-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with inert nitrogen gas.
-
Base and Nucleophile Suspension: Add the finely powdered anhydrous K2CO3 (414 mg) to the flask, followed by 5 mL of anhydrous MeCN. Add the primary amine (1.1 mmol) to this stirred suspension at room temperature. Stir for 10 minutes to ensure a homogenous dispersion.
-
Electrophile Addition (Critical Step): Dissolve 1,2-bis(bromomethyl)-4,5-difluorobenzene (300 mg) in 5 mL of anhydrous MeCN. Transfer this solution to an addition funnel or syringe pump. Add the electrophile solution dropwise to the reaction mixture over a period of 30–45 minutes.
-
Insight: Slow addition maintains a low steady-state concentration of the electrophile, favoring the rapid intramolecular cyclization of the intermediate over intermolecular oligomerization.
-
-
Thermal Activation: Once the addition is complete, heat the reaction mixture to 60 °C using an oil bath or heating block. Maintain stirring under nitrogen for 4 hours.
-
Reaction Monitoring: Monitor the reaction progress via TLC (Hexanes/EtOAc 3:1) or LC-MS. The starting material should be completely consumed, replaced by a single major highly-fluorescent spot (UV 254 nm).
-
Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (KBr and excess K2CO3). Wash the filter cake with additional MeCN (2 × 10 mL).
-
Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes to 20% EtOAc in Hexanes) to afford the pure N-substituted 5,6-difluoroisoindoline.
Analytical Characterization
Successful functionalization is typically confirmed via 1H NMR. The disappearance of the benzylic -CH2Br singlet (usually around δ 4.6 ppm) and the appearance of a new, slightly upfield singlet (δ 3.8–4.0 ppm) integrating to 4 protons corresponds to the symmetric -CH2-N-CH2- protons of the newly formed isoindoline ring.
References
- Title: IDO / TDO inhibitor (WO2019078246A1)
-
Title: Synthesis and antimicrobial activity of chiral quaternary N-spiro ammonium bromides with 3′,4′-dihydro-1′H-spiro[isoindoline-2,2′-isoquinoline] skeleton Source: Drug Design, Development and Therapy URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 1,2-Bis(bromomethyl)-4,5-difluorobenzene
Case ID: PUR-135432-84-7 Compound: 1,2-Bis(bromomethyl)-4,5-difluorobenzene Chemical Class: Fluorinated Benzylic Bromide Safety Alert: POTENT LACHRYMATOR (Tear Gas Effect). Handle only in a functioning fume hood.
Executive Summary
This guide addresses the purification of 1,2-Bis(bromomethyl)-4,5-difluorobenzene , typically synthesized via radical bromination (NBS/AIBN) of 1,2-dimethyl-4,5-difluorobenzene.
The Core Challenge: The primary impurities are unreacted starting material, mono-brominated intermediates, succinimide (byproduct), and hydrolysis products (benzyl alcohols). Benzylic bromides are thermally unstable and sensitive to moisture; therefore, recrystallization is the preferred "Gold Standard" method , with column chromatography reserved as a secondary option due to potential degradation on silica gel.
Module 1: Pre-Purification Workup (Critical Step)
User Question: My crude solid is sticky and has a lower melting point than expected. Why?
Technical Insight: The radical bromination reaction generates succinimide as a byproduct. While succinimide is insoluble in
Protocol: Succinimide Removal
Before attempting recrystallization, you must remove the succinimide.
-
If Reaction Solvent was
or Benzene:-
Cool the reaction mixture to 0°C.
-
Succinimide will float/precipitate. Filter the cold mixture through a sintered glass funnel.
-
Wash the filter cake with cold hexanes.
-
The filtrate contains your product.[1]
-
-
If Reaction Solvent was DCM or Acetonitrile:
Module 2: The Gold Standard – Recrystallization
User Question: Which solvent system gives the best recovery for this fluorinated benzyl bromide?
Technical Insight: The fluorine atoms on the ring increase the lipophilicity compared to non-fluorinated analogs. A single-solvent system often fails. We recommend a binary solvent system using the "Good Solvent / Bad Solvent" principle.
Recommended Solvent Systems
| System Type | Solvent Pair (Ratio v/v) | Characteristics | Best For |
| Primary | Heptane / Toluene (5:1) | High boiling point allows full dissolution; Heptane acts as the anti-solvent. | Bulk purification (>5g) |
| Secondary | Hexane / | Lower boiling point; easier to remove solvent traces. | Small scale (<1g) or thermally sensitive batches |
| Alternative | Chloroform (Pure) | Moderate solubility. | If the impurity profile is simple |
Step-by-Step Recrystallization Protocol
-
Dissolution: Place the crude solid in a flask. Add the "Good Solvent" (Toluene or DCM) dropwise while heating gently (50-60°C for Toluene; Reflux for DCM) until just dissolved.
-
Note: Do not overheat.[6] Benzylic bromides can polymerize.
-
-
Precipitation: Remove from heat. Add the "Bad Solvent" (Heptane or Hexane) slowly until a persistent cloudiness appears.[7]
-
Clarification: Add one drop of the Good Solvent to clear the cloudiness.
-
Crystallization:
-
Allow to cool to Room Temperature (RT) undisturbed for 2 hours.
-
Transfer to a fridge (4°C) for 4 hours.
-
Troubleshooting: If oiling out occurs, scratch the glass with a spatula or add a seed crystal.
-
-
Harvest: Filter the white needles/crystals. Wash with cold Heptane .
Module 3: Chromatography (The "Rescue" Method)
User Question: Recrystallization failed, and I have a mixture of mono-bromo and bis-bromo products. Can I column it?
Technical Insight: Yes, but with extreme caution. Silica gel is slightly acidic. Benzylic bromides are reactive electrophiles and can undergo hydrolysis or elimination on acidic silica, leading to "streaking" and loss of mass.
Chromatography Guidelines
-
Stationary Phase: Neutralized Silica Gel (Treat silica with 1%
in Hexane before loading) OR Neutral Alumina (Activity Grade III). -
Mobile Phase: Non-polar gradient.
-
Start: 100% Hexanes (Elutes unreacted starting material).
-
Gradient: 0%
5% Ethyl Acetate in Hexanes.
-
-
Loading: Dry load on Celite is preferred over liquid loading to minimize solvent interaction time.
-
Flow Rate: Run the column fast . Do not let the compound sit on the silica overnight.
Module 4: Decision Logic & Troubleshooting
The following diagram illustrates the decision-making process for purifying 1,2-Bis(bromomethyl)-4,5-difluorobenzene.
Caption: Workflow for the isolation and purification of fluorinated benzylic bromides, prioritizing succinimide removal and thermal stability.
Frequently Asked Questions (FAQs)
Q: The product turns pink/brown upon storage. Is it ruined?
A: Not necessarily. Benzylic bromides are photosensitive and liberate
-
Fix: Dissolve in a small amount of DCM, wash with dilute
(Sodium Thiosulfate) to remove free bromine, dry, and re-crystallize. -
Prevention: Store in amber vials, under Argon, at -20°C.
Q: I see a "ghost" spot on TLC that trails the product. What is it? A: This is likely the hydrolysis product (benzyl alcohol) forming on the TLC plate due to the acidity of the silica binder and atmospheric moisture.
-
Validation: Run a 2D TLC. Spot the compound, run it once, dry the plate, rotate 90°, and run again.[8] If the spot appears off the diagonal, the decomposition is happening during the analysis.
Q: Can I use vacuum distillation? A: Not Recommended. The boiling point of 1,2-Bis(bromomethyl)-4,5-difluorobenzene is high. The heat required to distill it (even under high vacuum) often exceeds the thermal stability of the C-Br bond, leading to polymerization or charring.
References
- Preparation of Benzylic Bromides (General Protocol)
-
Purification of Fluorinated Benzyl Bromides: Coe, P. L., et al. "The lithiation of fluorinated benzenes and its dependence on solvent and temperature." Journal of the Chemical Society, Perkin Transactions 1, 1995 , 2729-2737.[9]
-
Stability of Benzyl Bromides on Silica: Sahoo, S. K. "An unprecedented oxidative intermolecular homo coupling reaction..." Tetrahedron Letters, 2016 , 57, 3476–3480.[10] (Discusses instability/reactivity of benzyl bromides).
-
Succinimide Removal Techniques: Organic Syntheses, Coll. Vol. 6, p. 194 (1988 ); Vol. 58, p. 16 (1978 ). (Describes filtration vs aqueous wash methods).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - N-bromosuccinimide removal at workup - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sciencemadness Discussion Board - Benzyl iodide prep and purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. 1,2-Dibromo-4,5-difluorobenzene 98 64695-78-9 [sigmaaldrich.com]
- 10. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
Technical Support Hub: Purification of Fluorinated Benzyl Bromides
[1][2]
Status: Operational Topic: Recrystallization & Purification Strategies Ticket Priority: High (Lachrymator Hazard / Lab Safety) Audience: Medicinal Chemists, Process Development Scientists[1][2][3]
Critical Safety Brief: The "Tear Gas" Factor
STOP AND READ: Fluorinated benzyl bromides are potent lachrymators (tear gas agents) and alkylating agents.[1][3] They attack mucous membranes and eyes instantly.
-
Engineering Control: All operations (weighing, solvent addition, filtration) must occur inside a functioning fume hood.[1][3]
-
Neutralization Station: Keep a beaker of 10% aqueous ammonium hydroxide or triethylamine/ethanol solution nearby.[1][3] If a spill occurs, cover it with this solution immediately to convert the volatile benzyl bromide into a non-volatile benzyl ammonium salt.
-
Glassware: Rinse all dirty glassware with the amine solution before removing it from the hood for cleaning.[1][3]
Solvent Selection Logic: The "Fluorine Effect"[1][2]
Purifying fluorinated benzyl bromides requires balancing solubility against reactivity .[1][3]
The Chemical Challenge[1]
-
Reactivity (Solvolysis): Benzyl bromides are reactive electrophiles.[1][3] In hot protic solvents (ethanol, methanol), they undergo solvolysis to form ethers and HBr.
-
Nuance: While electron-withdrawing fluorines destabilize the carbocation (slowing
), they do not prevent attack by the solvent at reflux temperatures.[1]
-
-
The Fluorine Effect:
Solvent Compatibility Matrix
| Solvent System | Suitability | Technical Notes |
| Heptane / Hexane | Excellent | Best for non-polar impurities.[1][2][3] Use Pentane for low-temp crystallization (< 0°C). |
| Cyclohexane | Good | Slightly higher boiling point than hexane; good for compounds that need more heat to dissolve.[1][3] |
| Ethyl Acetate / Hexane | Good | Standard binary system.[1][3] Use minimal EtOAc to dissolve, then flood with Hexane. |
| Ethanol / Methanol | Risk: High | Avoid if possible. High risk of solvolysis (ethyl ether formation) at reflux.[1][3] Only use for rapid, low-temp crystallization. |
| Toluene | Moderate | Good solubility, but hard to remove traces.[1][3] Useful for azeotropic drying if water is present. |
| Diethyl Ether | Poor | Too soluble; massive losses.[1][3] Only useful for extractions. |
Decision Logic & Workflows
Diagram 1: Solvent Selection Decision Tree
This logic gate helps you choose the correct purification path based on the physical state of your crude material.[1]
Caption: Decision matrix for selecting purification method based on melting point and solubility.
Detailed Protocols
Protocol A: Standard Recrystallization (High MP Solids)
For compounds like 3,5-bis(trifluoromethyl)benzyl bromide (if solid) or highly substituted analogs.[2][3]
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add Heptane (10 mL/g).
-
Heating: Heat to a gentle boil (98°C).
-
Filtration: If insoluble black specks remain, filter hot through a glass wool plug (pre-warmed funnel).[3]
-
Crystallization: Remove from heat. Let cool to room temperature slowly.
-
Critical Step: If it turns cloudy, stop. If it oils out, see Protocol C.
-
-
Harvest: Cool in an ice bath (0°C) for 30 minutes. Filter rapidly. Wash with cold pentane.
Protocol B: Low-Temperature Crystallization (Low MP Solids/Oils)
For compounds like 2,3,4,5,6-pentafluorobenzyl bromide (MP ~20°C) or 4-fluorobenzyl bromide (if solidifying).[2]
-
Solvent: Dissolve the oil/solid in a minimum amount of Pentane or Hexane at room temperature.[1][3]
-
Concentration: If the solution is too dilute, blow a stream of nitrogen over it until it is almost saturated (slight turbidity).[1]
-
Deep Freeze: Seal the flask and place it in a -20°C or -78°C (Dry Ice/Acetone) bath.
-
Induction: Scratch the side of the flask with a glass rod to induce nucleation.[1][3]
-
Filtration: Must be done cold. Use a jacketed funnel cooled with dry ice, or filter inside a cold room/fridge.[1][3] If the gear is warm, the crystals will melt back into the mother liquor immediately.[1]
Troubleshooting Guide: The "Oiling Out" Nightmare
Issue: Upon cooling, the product separates as a separate liquid layer (oil) at the bottom rather than forming crystals. This is common with fluorinated benzyl bromides due to their low melting points.
Diagram 2: Oiling Out Rescue Workflow
Caption: Step-by-step workflow to resolve oiling out during recrystallization.
Detailed Fixes:
-
The "Cloud Point" Method: Reheat the mixture until clear. Add solvent dropwise until the oil just dissolves.[1][3] Remove from heat. As soon as the first cloudiness appears, add a seed crystal (save a tiny grain of crude before starting!).[1][3]
-
Trituration: If it oils out and refuses to solidify, decant the mother liquor.[1][3] Add cold Pentane to the oil and scratch vigorously with a glass rod.[1][3] This mechanical agitation often forces the lattice to snap into place.
FAQ: Frequently Asked Questions
Q: Can I use Ethanol if I work quickly?
A: It is risky.[1][3] Benzyl bromides react with ethanol to form ethyl benzyl ethers. While electron-withdrawing fluorines might slow the
Q: My product is a liquid at room temperature (e.g., 4-fluorobenzyl bromide). How do I purify it? A: Do not recrystallize.[1][3] Use Vacuum Distillation .[1][3]
-
Warning: Benzyl bromides can decompose thermally.[1] Ensure your vacuum is strong (< 1 mmHg) to keep the bath temperature below 100°C.
Q: The mother liquor turned pink/red. What happened?
A: This indicates decomposition (HBr release) or oxidation.[1][3] The pink color is often due to trace bromine (
References
-
Sigma-Aldrich. Safety Data Sheet: 2,3,4,5,6-Pentafluorobenzyl bromide. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 74484, Pentafluorobenzyl bromide. Link
-
Thermo Fisher Scientific. 3,5-Bis(trifluoromethyl)benzyl bromide, 98%. Link
-
Kevill, D. N., & D'Souza, M. J. (1992).[3] Solvolysis of benzyl bromides. Journal of Physical Organic Chemistry. (Discusses solvolysis rates and mechanisms relevant to solvent choice).
Technical Support Center: Handling the Moisture Sensitivity of 1,2-Bis(bromomethyl)-4,5-difluorobenzene
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 1,2-Bis(bromomethyl)-4,5-difluorobenzene. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this highly reactive building block. Our goal is to provide you with expert, field-proven insights to mitigate challenges associated with its moisture sensitivity, ensuring the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions - The Chemistry of Degradation
This section addresses the fundamental reasons behind the compound's instability in the presence of atmospheric moisture.
Q1: Why is 1,2-Bis(bromomethyl)-4,5-difluorobenzene so highly sensitive to moisture?
A: The high reactivity stems from its molecular structure. It is a benzylic bromide. The carbon-bromine (C-Br) bonds are susceptible to nucleophilic attack, and in the presence of water (a nucleophile), the compound readily undergoes hydrolysis.[1] This process is facilitated by the stability of the resulting benzylic carbocation intermediate, which is stabilized by resonance with the aromatic ring.[1] The presence of two such bromomethyl groups means the molecule has two active sites for this degradation to occur.
Q2: What are the primary degradation products when the compound is exposed to water?
A: Exposure to moisture leads to a sequential hydrolysis reaction, replacing the bromine atoms with hydroxyl (-OH) groups. This results in two primary degradation products: the partially hydrolyzed (2-(bromomethyl)-4,5-difluorophenyl)methanol and the fully hydrolyzed 1,2-Bis(hydroxymethyl)-4,5-difluorobenzene . In a typical compromised sample, you will find a mixture of the starting material and these two alcohols.[2]
Q3: What are the experimental consequences of using a partially hydrolyzed sample of 1,2-Bis(bromomethyl)-4,5-difluorobenzene?
A: Using a compromised reagent can have cascading negative effects on your experiment:
-
Inaccurate Stoichiometry: The actual amount of active reagent is lower than weighed, leading to incomplete reactions and low yields.
-
Formation of Complex Byproducts: The hydroxyl groups of the degradation products can participate in unintended side reactions, complicating your reaction mixture.
-
Purification Challenges: The degradation products are more polar than the starting material, which can lead to difficulties in separation and purification, often resulting in inseparable mixtures or product loss during chromatography.
Part 2: Troubleshooting Guide - Is My Reagent Compromised?
If you are experiencing unexpected results, such as low yields or the formation of multiple products, your starting material may have degraded. This guide provides systematic steps to diagnose the issue.
| Problem Observed | Potential Cause Related to Moisture | Recommended Diagnostic Action & Solution |
| Low or No Product Formation | Significant degradation of the starting material has occurred, reducing the concentration of the active reagent. | 1. Purity Check: Before starting, always assess the purity of the reagent. Dissolve a small sample in an appropriate deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum. 2. Replace: If significant degradation is observed (see Table 2), procure a fresh, unopened bottle of the reagent. |
| Multiple Unidentified Spots on TLC | The reaction mixture contains the starting material, the desired product, and various hydrolysis byproducts (mono- and di-alcohol). | 1. Co-spotting TLC: Run a TLC plate spotting your starting material, your reaction mixture, and a co-spot of both. The presence of multiple lower-Rf spots in the starting material lane indicates polar impurities, likely the hydrolysis products. 2. Analytical Confirmation: Use GC/MS or LC/MS to identify the molecular weights of the components in your starting material.[3][4][5] |
| Product is Difficult to Purify; Tarry Residue Forms | Polymerization or other side reactions initiated by the hydrolysis products are occurring under the reaction conditions. | 1. Rigorous Drying: Ensure all glassware is meticulously dried either by oven-drying (>120 °C overnight) or flame-drying under vacuum and cooled under an inert atmosphere.[6] 2. Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents from a sealed bottle.[7] |
Table for Purity Assessment
| Compound | Analytical Technique | Expected Observation for a Pure Sample | Indication of Hydrolysis |
| 1,2-Bis(bromomethyl)-4,5-difluorobenzene | ¹H NMR (in CDCl₃) | A sharp singlet for the benzylic protons (-CH₂Br) around δ 4.5-4.7 ppm. | Appearance of new singlets for -CH₂OH (around δ 4.7-4.9 ppm) and potentially a broad singlet for the -OH proton. The integration of the -CH₂Br peak will be lower than expected. |
| TLC (e.g., 4:1 Hexane:EtOAc) | A single, non-polar spot with a high Rf value. | One or two additional, more polar spots with lower Rf values. | |
| GC/MS | A single major peak corresponding to the correct molecular weight (M.W. 299.94). | Additional peaks corresponding to the mono-alcohol (loss of HBr, addition of H₂O) and di-alcohol (loss of 2HBr, addition of 2H₂O). |
Part 3: Proactive Moisture Avoidance - Best Practices & Protocols
The most effective strategy is prevention. Adhering to strict air-free techniques is non-negotiable for achieving reliable results with this reagent.
Q4: How should I properly store 1,2-Bis(bromomethyl)-4,5-difluorobenzene?
A: The reagent should be stored under an inert atmosphere in a cool, dry environment.
-
Primary Storage: Keep the manufacturer's sealed bottle inside a nitrogen-filled glovebox or a desiccator cabinet.[8][9]
-
After Opening: If a glovebox is not available, tightly reseal the bottle cap and wrap it securely with Parafilm. Store the resealed bottle in a desiccator. For frequent use, consider aliquoting the reagent into smaller, single-use vials under an inert atmosphere to protect the main stock.
Q5: What is the definitive protocol for handling and transferring this reagent?
A: All manipulations should be performed under a dry, inert atmosphere (Nitrogen or Argon) using a glovebox or a Schlenk line.[10]
Protocol: Transferring the Reagent in a Glovebox
-
Preparation: Bring the sealed bottle of 1,2-Bis(bromomethyl)-4,5-difluorobenzene, a clean and dry spatula, and a pre-weighed, oven-dried vial into the glovebox antechamber.
-
Inert Atmosphere: Cycle the antechamber (evacuate and backfill with inert gas) at least three times to remove atmospheric air and moisture before transferring items into the main chamber.[10]
-
Transfer: Inside the glovebox, carefully open the reagent bottle. Using the clean spatula, weigh the desired amount of the solid directly into the pre-weighed vial.
-
Sealing: Tightly cap the vial containing the weighed reagent and the main stock bottle. For added protection, wrap the caps with Parafilm.
-
Removal: The sealed vial can now be removed from the glovebox via the antechamber for use in your reaction.
Protocol: Setting Up a Reaction with a Schlenk Line
-
Glassware Assembly: Assemble your reaction flask (e.g., a round-bottom flask with a stir bar) and condenser. Flame-dry the entire apparatus under vacuum to remove adsorbed water.[6]
-
Inert Gas Purge: Allow the glassware to cool to room temperature under a positive pressure of dry nitrogen or argon. This is achieved by connecting the flask's sidearm to the Schlenk line and performing at least three purge-and-refill cycles (evacuating the flask and refilling with inert gas).[10][11]
-
Reagent Addition: Momentarily remove the stopper from the flask and, against a strong counterflow of inert gas, quickly add your weighed vial of 1,2-Bis(bromomethyl)-4,5-difluorobenzene.
-
Solvent Addition: Add anhydrous solvent using a dry syringe or cannula transfer through a rubber septum.[6]
-
Maintain Positive Pressure: Ensure the reaction is maintained under a slight positive pressure of inert gas for its entire duration, typically by venting through an oil bubbler.[6]
Part 4: Visualization of Key Processes
Hydrolysis Pathway
The following diagram illustrates the degradation of 1,2-Bis(bromomethyl)-4,5-difluorobenzene upon exposure to water.
Caption: Moisture-induced degradation pathway.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing issues in reactions involving this reagent.
Caption: A logical workflow for troubleshooting experiments.
References
-
Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Retrieved from [Link][11]
-
Wikipedia. (2023). Air-free technique. Retrieved from [Link][10]
-
Filo. (2026, January 8). Hydrolysis order of the following compounds C6H5CH2Br CH2CHCH2B... Retrieved from [Link][1]
-
Zamann Pharma Support GmbH. (n.d.). Inert Atmosphere. Retrieved from [Link][8]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link][6]
-
Department of Chemistry, University of Rochester. (n.d.). How to Store Reagents. Retrieved from [Link][9]
-
Environment, Health & Safety, University of California, Berkeley. (n.d.). Water Sensitive Chemicals. Retrieved from [Link][13]
-
LibreTexts Chemistry. (2022, May 5). 7.3: Inert Atmospheric Methods. Retrieved from [Link][14]
-
Brainly.in. (2024, December 15). Benzyl chloride to benzyl bromide in 2 steps. Retrieved from [Link][2]
-
PubMed. (2025, September 17). Compound-specific stable carbon and bromine isotope analysis tracking transformation mechanisms of organobrominated contaminants: a review of principles, methodologies and applications. Retrieved from [Link][3]
-
ResearchGate. (2002). Clean-up and determination of Organochlorine and Organobromine Compounds. Retrieved from [Link][4]
-
ResearchGate. (2017, February 2). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link][5]
Sources
- 1. Question: Hydrolysis order of the following compounds C6H5CH2Br CH2CHCH2B.. [askfilo.com]
- 2. brainly.in [brainly.in]
- 3. Compound-specific stable carbon and bromine isotope analysis tracking transformation mechanisms of organobrominated contaminants: a review of principles, methodologies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.nl]
- 8. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 9. How To [chem.rochester.edu]
- 10. Air-free technique - Wikipedia [en.wikipedia.org]
- 11. kintekfurnace.com [kintekfurnace.com]
- 12. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
Optimal storage conditions for 1,2-Bis(bromomethyl)-4,5-difluorobenzene to prevent degradation
1,2-Bis(bromomethyl)-4,5-difluorobenzene (CAS: 915944-27-3) is a highly reactive bifunctional alkylating agent widely used in the synthesis of pharmaceuticals, fluorinated materials, and complex organic intermediates. However, the presence of two benzylic bromide groups makes this compound exceptionally sensitive to environmental factors. Improper storage leads to rapid degradation, compromised experimental yields, and significant safety hazards due to the generation of corrosive hydrogen bromide (HBr) gas.
As a Senior Application Scientist, I have designed this troubleshooting guide to provide a self-validating framework for understanding the degradation mechanisms of this compound and to establish rigorous protocols for its optimal storage.
Section 1: Troubleshooting & FAQs
Q1: My stock bottle turned yellow and emits a sharp, acidic odor upon opening. What happened? A: The compound has undergone a combination of photolytic and hydrolytic degradation. The C-Br bond in benzylic bromides has a relatively low dissociation energy (calculated at approximately 50.5 kcal/mol for similar structures)[1]. Exposure to ambient UV or visible light induces 1[1], generating benzyl radicals and free bromine (Br₂), which imparts the yellow discoloration. Concurrently, the acidic odor is hydrogen bromide (HBr) gas, a byproduct of hydrolysis when the compound reacts with ambient moisture.
Q2: To keep the reagent dry, I stored it over 4Å molecular sieves. A week later, the sealed vial pressurized and shattered. Why? A: Never store benzylic bromides over molecular sieves. The aluminosilicate framework of 4Å molecular sieves acts as a Lewis acid. Instead of merely absorbing water, 2[2]. This runaway reaction forms polybenzyl polymers and liberates massive amounts of HBr gas, causing catastrophic internal pressure build-up that will burst closed bottles.
Q3: How does ambient moisture affect the reagent's integrity during routine benchtop handling? A: The two electron-withdrawing fluorine atoms on the benzene ring increase the electrophilicity of the benzylic carbons. This makes the molecule highly susceptible to nucleophilic attack by water (hydrolysis). Even brief exposure to humid air during weighing can initiate this process. Furthermore, studies have shown that the 3[3], meaning benchtop handling under standard laboratory lighting compounds the degradation rate.
Section 2: Mechanisms of Degradation
To prevent degradation, you must first understand the causality behind it. The diagram below illustrates the three primary degradation pathways that compromise the structural integrity of 1,2-Bis(bromomethyl)-4,5-difluorobenzene.
Degradation pathways of 1,2-Bis(bromomethyl)-4,5-difluorobenzene.
Section 3: Quantitative Stability Metrics
The following table summarizes the expected stability of the reagent under various environmental conditions. Use these metrics to audit your current storage practices.
| Storage Condition | Primary Degradation Mechanism | Estimated Half-Life | Visual / Physical Indicators |
| Ambient (25°C), Light, Air | Photolysis & Hydrolysis | < 1 week | Yellowing, fuming upon opening (HBr). |
| Ambient (25°C), Dark, Air | Hydrolysis | 2 - 4 weeks | Acidic smell, slight turbidity. |
| 4°C, Dark, Inert Gas | Minimal Hydrolysis | 6 - 12 months | Clear liquid/solid, no pressure. |
| -20°C, Dark, Inert Gas | None (Kinetically frozen) | > 2 years | Pristine, colorless. |
| Stored over 4Å Sieves | Lewis Acid Polymerization | 2 - 5 days | Rapid pressure build-up, vial rupture. |
Section 4: Optimal Storage Protocol & Workflow
To ensure the scientific integrity of your experiments, the handling of 1,2-Bis(bromomethyl)-4,5-difluorobenzene must follow a strict inert-atmosphere protocol. This methodology isolates the reagent from moisture, light, and reactive surfaces, creating a self-validating system where the bulk stock is never compromised by daily use.
Step-by-Step Methodology:
-
Glassware Preparation: Bake amber glass vials and PTFE-lined caps at 120°C for a minimum of 4 hours to eliminate surface moisture. Transfer them directly to a desiccator to cool.
-
Inert Transfer: Move the newly received bulk reagent bottle into a glovebox purged with high-purity Argon or Nitrogen (H₂O < 1 ppm, O₂ < 1 ppm).
-
Aliquoting: Dispense the compound into the pre-dried amber vials in single-use quantities (e.g., 100 mg – 500 mg). This prevents repeated freeze-thaw cycles and atmospheric exposure of the bulk supply.
-
Sealing: Cap the vials tightly with PTFE-lined septa. Do not use standard rubber septa, as halogenated compounds will degrade them over time. Seal the exterior of the caps tightly with Parafilm.
-
Secondary Containment: Place the sealed aliquots into a secondary opaque container filled with a non-reactive desiccant (e.g., indicating Drierite or silica gel).
-
Long-Term Storage: Store the secondary container in a dedicated -20°C freezer.
-
Thawing Protocol (Critical): Before use, remove a single aliquot from the freezer and place it in a room-temperature desiccator for 30 minutes. Causality: Opening a cold vial immediately will cause ambient moisture to condense directly onto the reagent, instantly initiating hydrolysis and ruining the aliquot.
Optimal inert-atmosphere aliquoting and storage workflow.
Section 5: References
-
Title: Benzyl bromide 100-39-0 wiki - Guidechem Source: Guidechem URL:
-
Title: The C–Br Bond Dissociation Energy in Benzyl Bromide and Allyl Bromide Source: AIP Publishing (The Journal of Chemical Physics) URL:
-
Title: Visible-Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols Source: ResearchGate URL:
Sources
Troubleshooting polymerization failures with fluorinated monomers
Topic: Troubleshooting Polymerization Failures with Fluorinated Monomers
Audience: Researchers, Senior Scientists, and Process Engineers in Drug Delivery & Materials Science.
Introduction: The "Fluorine Factor" in Polymer Synthesis
Welcome to the Advanced Polymerization Support Center. If you are here, you likely encountered a "successful" reaction design that failed in the flask. Polymerizing fluorinated monomers—such as 2,2,2-Trifluoroethyl methacrylate (TFEMA) or Pentafluorophenyl methacrylate (PFPMA)—introduces unique physicochemical challenges that standard protocols (e.g., for MMA or Styrene) cannot accommodate.
The "Fluorine Factor" disrupts standard polymerization via three mechanisms:
-
The Solubility Paradox: Fluorinated segments are often lipophobic and hydrophobic, leading to premature phase separation (heterogeneous polymerization) and loss of control.
-
Electronic Deactivation: The strong electron-withdrawing nature of fluorine affects the stability of the propagating radical and the reactivity of the double bond.
-
Refractive Index Matching: Fluoropolymers often have refractive indices (RI) close to common GPC solvents (THF), making them "invisible" to standard detectors.
This guide provides self-validating troubleshooting workflows to restore control over your polymerization.
Module 1: Solubility & Phase Behavior
Symptom: The reaction mixture turns cloudy/opaque shortly after initiation; GPC shows broad dispersity (Đ > 1.5) or multimodal peaks.
Root Cause Analysis
Standard organic solvents (THF, Toluene, DMF) are often poor solvents for fluorinated polymer chains. As the degree of polymerization (DP) increases, the growing chain collapses, trapping the active center. This transitions the system from solution polymerization to precipitation polymerization, destroying control.
Troubleshooting Protocol
Immediate Action: Assess the "Fluorine Content" of your monomer.
-
Semi-fluorinated (e.g., TFEMA): Requires polar/fluorinated co-solvents.
-
Perfluorinated (e.g., Perfluorooctyl acrylate): Requires fluorous solvents or supercritical CO₂.
Recommended Solvent Systems
| Monomer Type | Standard Solvent Failure Mode | Recommended Solvent System | Mechanistic Rationale |
| TFEMA / HFMA (Short fluoro-alkyl chains) | Toluene/THF: Precipitation at high conversion. | Trifluorotoluene (TFT) or 2-Trifluoromethyl-2-propanol | TFT acts as a "bridge" solvent, solvating both the organic initiator and the fluorinated polymer segment. |
| PFPMA (Active Ester) | Water/Alcohols: Hydrolysis of the ester. | 1,4-Dioxane or Anhydrous THF | PFPMA is prone to hydrolysis. Dioxane provides excellent solubility for the rigid backbone without nucleophilic interference. |
| Long-chain Perfluoro (e.g., C8F17) | DMF/DMSO: Immediate phase separation. | Hexafluorobenzene (C₆F₆) or Supercritical CO₂ | The "Fluorophilic" effect dominates; only highly fluorinated solvents can solvate the polymer coil. |
Module 2: Controlled Radical Polymerization (RDRP) Specifics
A. ATRP: Catalyst Crash-Out
Issue: The copper catalyst complex (e.g., Cu(I)Br/PMDETA) precipitates, stopping the reaction or causing loss of end-group fidelity. Why: Most polyamine ligands are hydrocarbon-based and insoluble in fluorous media.
Q: How do I keep my ATRP catalyst active in fluorinated solvents? A: You must match the ligand lipophilicity to the solvent.
-
Switch Ligand: Use alkyl-substituted bipyridines (e.g., dNbpy ) instead of PMDETA. The long alkyl chains on dNbpy improve solubility in TFT/organic mixtures.
-
Use Mixed Solvents: A mixture of TFT:DMF (4:1) often solubilizes the Cu-complex (via DMF) while keeping the fluoropolymer in solution (via TFT).
B. RAFT: Retardation & CTA Choice
Issue: Reaction is significantly slower than predicted; induction periods are observed. Why: The propagating radical of a fluorinated monomer is electron-deficient. If the RAFT agent's R-group is not a stable enough leaving group relative to the fluorinated radical, the pre-equilibrium is shifted effectively "locking" the radical.
Q: Which Chain Transfer Agent (CTA) works for Fluoromethacrylates? A: Use Dithiobenzoates or Trithiocarbonates with tertiary R-groups.
-
Recommended: 4-Cyanopentanoic acid dithiobenzoate (CPADB).
-
Avoid: Xanthates (too stable) or CTAs with primary R-groups (poor re-initiation).
Visualizing the Troubleshooting Logic
Caption: Decision tree for diagnosing polymerization failures based on phase behavior and kinetic profiles.
Module 3: The "Active Ester" Case (PFPMA)
Context: Pentafluorophenyl methacrylate (PFPMA) is widely used to create "active ester" scaffolds for post-polymerization modification (PPM).[1][2]
Critical Failure: Hydrolysis during polymerization. If you copolymerize PFPMA with hydrophilic monomers (e.g., HPMA or PEG-methacrylates) in standard solvents, trace water or nucleophilic impurities can cleave the PFP-ester during chain growth.
Self-Validating Protocol for PFPMA:
-
Solvent: Anhydrous 1,4-Dioxane.
-
Temperature: Keep below 70°C (Thermal initiation) or use Photo-RAFT at 25°C to minimize hydrolysis rates.
-
Validation: Monitor the ¹⁹F NMR signal.
-
Intact Polymer: Broad peaks at -150 to -162 ppm.
-
Free Pentafluorophenol (Hydrolysis Byproduct): Sharp peaks. If sharp peaks appear, your scaffold is degrading.
-
Module 4: Characterization (The Invisible Polymer)
Issue: GPC traces show negative peaks or no signal, despite successful precipitation. Cause: Fluoropolymers often have a Refractive Index (RI) very close to THF (1.407).
Q: How do I accurately determine Mn/Mw if GPC is failing? A: You must use ¹⁹F NMR End-Group Analysis or Universal Calibration (Viscometry).
Protocol: ¹⁹F NMR Characterization
Standard proton NMR is often cluttered by the backbone signals. ¹⁹F NMR offers a clean window but requires specific acquisition parameters due to long relaxation times (
| Parameter | Setting | Reason |
| Solvent | CDCl₃ + 10% C₆F₆ (or TFT) | Ensures full chain solvation; C₆F₆ acts as an internal shift reference. |
| Relaxation Delay (d1) | > 5 seconds | Fluorine nuclei on polymer backbones have long |
| Spectral Width | Wide (>200 ppm) | To capture both backbone F (often -40 to -60 ppm) and end-group F. |
| Scans | > 64 | To resolve low-concentration end-groups for Mn calculation. |
References
-
Patil, N. G., et al. (2017).[3] "Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials." Journal of the American Chemical Society. Link
-
Eberhardt, M., et al. (2018). "Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization." ACS Omega. Link
-
Moad, G., et al. (2017). "50th Anniversary Perspective: RAFT Polymerization—A User Guide." Macromolecules. Link
-
Jankova, K., & Hvilsted, S. (2003). "Fluorinated polymers prepared by ATRP."[4][5][6] Journal of Fluorine Chemistry. (Foundational text on ligand selection for fluorinated ATRP).
-
Kempe, K., et al. (2019). "Copolymerization of Pentafluorophenylmethacrylate with Hydrophilic Methacrylamide Monomers Induces Premature Hydrolytic Cleavage."[7] Macromolecular Rapid Communications. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copolymerization of Pentafluorophenylmethacrylate with Hydrophilic Methacrylamide Monomers Induces Premature Hydrolytic Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,2-Bis(bromomethyl)-4,5-difluorobenzene
The following guide serves as a specialized technical support resource for the purification of 1,2-Bis(bromomethyl)-4,5-difluorobenzene (CAS: 915944-27-3). It addresses the specific challenge of removing unreacted starting material (1,2-Dimethyl-4,5-difluorobenzene ) and other common byproducts.
Current Status: Active Ticket Type: Chemical Purification / Process Optimization Target Molecule: 1,2-Bis(bromomethyl)-4,5-difluorobenzene (CAS: 915944-27-3) Primary Impurity: 1,2-Dimethyl-4,5-difluorobenzene (Unreacted Starting Material)
Diagnostic & Decision Matrix
Use this decision tree to select the appropriate purification workflow based on your crude material's state.
Figure 1: Purification workflow decision tree. Select Protocol A, B, or C based on the physical state of your crude material.
Technical Q&A: Troubleshooting Specific Issues
Q1: My crude product is a sticky yellow oil that refuses to solidify. What is happening?
Diagnosis: This indicates a high concentration of unreacted starting material (1,2-dimethyl-4,5-difluorobenzene) or the presence of mono-brominated intermediates. The starting material acts as a solvent, depressing the melting point of the product. Solution:
-
High Vacuum Strip: Place the oil under high vacuum (<1 mbar) at 40–50°C for 2 hours. The starting material (lower boiling point) may sublime or distill off.[1]
-
Seed & Cool: Dissolve the oil in a minimum amount of warm hexane, add a seed crystal (if available), and store at -20°C overnight.
-
Proceed to Protocol C (Chromatography) if solidification does not occur.
Q2: I see a spot on TLC moving just ahead of my product. How do I remove it?
Diagnosis: This is likely the mono-brominated intermediate (1-bromomethyl-2-methyl-4,5-difluorobenzene). Mechanistic Insight: Radical bromination is stepwise. If the reaction is stopped too early, mono-bromide remains. If run too long, tri-brominated species form. Removal:
-
Recrystallization (Protocol B) is often ineffective for separating mono- from bis-bromides due to structural similarity.
-
Flash Chromatography (Protocol C) is required.[1] The polarity difference between the mono-bromide (less polar) and bis-bromide (more polar) allows separation on silica.
Q3: The product is turning pink/brown during storage.
Diagnosis: Hydrolysis or decomposition.[1] Benzylic bromides are sensitive to moisture and light.[1] Corrective Action:
-
Store the purified solid in an amber vial under Argon/Nitrogen at 2–8°C.
-
Ensure all solvents used in purification are anhydrous . Traces of water/acid in chloroform can accelerate degradation.[1]
Detailed Purification Protocols
Protocol A: Cold Trituration (Rapid Cleanup)
Best for: Removing surface impurities and small amounts of starting material from a largely solid crude.[1]
-
Place the crude solid in a sintered glass funnel.
-
Chill n-Hexane or Pentane on ice.
-
Wash the solid with the cold solvent (approx. 5 mL per gram of solid).[1]
-
Apply gentle vacuum to pull the solvent through.[1]
-
Why this works: The non-polar starting material (1,2-dimethyl-4,5-difluorobenzene) is highly soluble in cold alkanes. The polar bis(bromomethyl) product has low solubility in cold alkanes and will remain on the filter.[1]
-
Protocol B: Recrystallization
Best for: High-purity requirements (>99%) when the crude is already a solid.
| Parameter | Specification |
| Primary Solvent | Chloroform ( |
| Anti-Solvent | n-Heptane or n-Hexane |
| Temperature | Dissolve at 50°C; Crystallize at 4°C |
Procedure:
-
Dissolve the crude solid in the minimum amount of warm Chloroform (approx. 40–50°C).[1]
-
Optional: Filter hot through a glass wool plug to remove insoluble polymer/tars.
-
Slowly add warm n-Heptane dropwise until the solution becomes slightly cloudy.
-
Add just enough Chloroform to clear the solution again.[1]
-
Allow to cool slowly to room temperature, then place in a fridge (4°C) or freezer (-20°C).
-
Collect crystals via vacuum filtration and wash with cold Heptane.[1]
Protocol C: Flash Chromatography
Best for: Oily mixtures or separating mono-brominated impurities.
-
Stationary Phase: Silica Gel (Acid-washed/neutral preferred to prevent hydrolysis).
-
Mobile Phase: Gradient of Hexane (or Petroleum Ether) and Ethyl Acetate (EtOAc) .[1]
Recommended Gradient:
-
100% Hexane: Elutes unreacted starting material (Rf ~0.8–0.9).[1]
-
95:5 (Hexane:EtOAc): Elutes mono-brominated impurity.
-
90:10 to 80:20 (Hexane:EtOAc): Elutes Target Product (1,2-Bis(bromomethyl)-4,5-difluorobenzene).
-
Flush with EtOAc: Removes polar tars/acids.[1]
Physical Properties & Safety Data
Safety Warning: 1,2-Bis(bromomethyl)-4,5-difluorobenzene is a potent lachrymator (tear gas agent) and skin irritant.
-
Always handle in a functioning fume hood.
-
Decontamination: Wash glassware with a dilute solution of ammonia or ethanolamine to quench residual benzylic bromide before removing from the hood.
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline solid | Turns yellow/brown if oxidized |
| Boiling Point | ~272°C (Predicted) | Do not distill at atmospheric pressure |
| Solubility (High) | Good for dissolving crude | |
| Solubility (Low) | Hexane, Pentane, Water | Good for washing/trituration |
| Reactivity | Electrophilic (Alkylating agent) | Reacts violently with amines/thiols |
References
-
ChemicalBook. (2024).[1] 1,2-Bis(bromomethyl)-4,5-difluorobenzene Product Properties and Suppliers. Retrieved from [1]
-
PrepChem. (n.d.).[1] Preparation of 1,2-bis(dibromomethyl)benzene. (Analogous protocol for benzylic bromination and purification). Retrieved from [1]
-
Sigma-Aldrich. (2024). alpha,alpha'-Dibromo-p-xylene Product Sheet. (Reference for general benzylic bromide solubility and handling). Retrieved from [1]
-
Google Patents. (2019).[1] WO2019078246A1 - IDO / TDO inhibitor. (Cites use and handling of 1,2-bis(bromomethyl)-4,5-difluorobenzene). Retrieved from
Sources
Technical Support Center: Safe Handling of Lachrymatory Benzyl Bromides
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals who handle benzyl bromide and its derivatives. The following information synthesizes critical safety protocols, troubleshooting for common experimental issues, and answers to frequently asked questions. Our goal is to provide not just instructions, but a deep understanding of the causality behind these safety measures, ensuring a self-validating system of laboratory safety.
Section 1: Understanding the Hazard - Core FAQs
This section addresses the fundamental hazards of benzyl bromide, a potent lachrymator and alkylating agent used in organic synthesis.[1][2]
Q1: What is benzyl bromide and why is it classified as a high-hazard material?
Answer: Benzyl bromide (C₆H₅CH₂Br) is a colorless to yellow liquid organic compound with a sharp, pungent odor.[1][3] It is primarily used in organic synthesis to introduce the benzyl protecting group for alcohols, amines, and carboxylic acids.[1][4][5]
Its high-hazard classification stems from several properties:
-
Lachrymatory Nature: It is a powerful "tear gas" agent, causing severe irritation and watering of the eyes upon exposure.[1][2][3]
-
Corrosivity: It is extremely destructive to the skin, eyes, mucous membranes, and upper respiratory tract.[6][7] Contact can cause severe chemical burns.[7]
-
Toxicity: It is toxic if inhaled, swallowed, or absorbed through the skin.[1][8] High exposure can lead to serious respiratory issues, including a build-up of fluid in the lungs (pulmonary edema), which is a medical emergency.[7]
-
Reactivity: It reacts violently with bases, strong oxidants, and many metals, especially in the presence of moisture.[3][8] It also decomposes slowly on contact with water, producing toxic and corrosive hydrogen bromide gas.[3][9]
Q2: What are the primary routes of exposure and the immediate symptoms to watch for?
Answer: The primary routes of exposure are inhalation of its vapor and direct contact with the skin or eyes.[1][7] Ingestion is a less common but severe route of exposure.[3]
Application Scientist's Insight: Due to its vapor pressure, even an open container on a benchtop can quickly lead to a hazardous concentration in the air.[9] The lachrymatory effect is an immediate indicator of vapor exposure, but you may have already inhaled a significant amount by the time your eyes start to water.
Immediate symptoms of exposure include:
-
Eyes: Severe irritation, intense pain, redness, and profuse watering (lachrymation).[3][5]
-
Respiratory Tract: Coughing, sore throat, shortness of breath, and a burning sensation in the nose and throat.[3][7]
-
Skin: Redness, pain, and a burning sensation.[3] Prolonged contact will lead to severe chemical burns.[7]
Section 2: Personal Protective Equipment (PPE) - A System of Proactive Defense
Choosing the correct PPE is non-negotiable. Using inadequate protection is a common cause of accidental exposure.
Troubleshooting Guide: Common PPE Failures
-
Issue: "I was wearing safety glasses, but my eyes still started to water and burn."
-
Analysis: Benzyl bromide vapor can easily circumvent standard safety glasses. Its vapor is heavier than air and can accumulate in low-lying areas or travel along benchtops.[7]
-
Solution: A full-face respirator or, at a minimum, chemical splash goggles used in combination with a face shield is mandatory.[1][10] This creates a seal to protect against vapors and splashes. All work must be conducted in a certified chemical fume hood to contain vapors at the source.[5]
-
-
Issue: "I handled the bottle briefly and my skin started to feel irritated later."
-
Analysis: Standard laboratory gloves (like thin nitrile) may not provide adequate protection or may have been compromised. Benzyl bromide can permeate some materials, and even a small amount on the exterior of a glove can be transferred.
-
Solution: Use appropriate chemical-resistant gloves. Always inspect gloves for any signs of degradation or punctures before use.[6] Employ the "two-glove" or "double-gloving" technique for added protection. After handling, remove gloves using the proper technique to avoid touching the outer contaminated surface with your bare skin.[6]
-
Table 1: Required Personal Protective Equipment (PPE) for Benzyl Bromide
| Equipment | Specification | Rationale & Causality |
| Respiratory Protection | A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[1][6] | Protects the eyes, face, and respiratory system from corrosive vapors. The ABEK-type cartridge is effective against Organic vapors (A), Inorganic vapors (B), Sulfur dioxide/acid gases (E), and Ammonia (K). |
| Hand Protection | Chemical-resistant gloves (e.g., Viton®, Barrier®). Always check manufacturer's compatibility data. | Prevents skin absorption and severe chemical burns. Gloves must be inspected before each use and disposed of immediately after contamination.[6][7] |
| Eye & Face Protection | Integrated full-face respirator is preferred. If not available, chemical splash goggles AND a full face shield are required.[10] | Protects against the potent lachrymatory effects and splashes of the corrosive liquid.[2] |
| Body Protection | A chemically resistant lab coat, worn over long-sleeved clothing. For larger quantities, a chemical-resistant apron or suit is necessary.[7] | Protects skin from accidental splashes and contamination. DO NOT allow contaminated clothing to remain in contact with skin.[11] |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Section 3: Safe Handling and Storage Protocols
Adherence to strict protocols is essential for preventing accidents.
Q3: What is the standard operating procedure for handling benzyl bromide in a laboratory setting?
Answer: The following protocol outlines the minimum requirements for safely handling benzyl bromide.
-
Preparation: Before starting, ensure an emergency eyewash station and safety shower are accessible and unobstructed.[10] Inform colleagues in the immediate area that you will be working with a high-hazard substance.
-
PPE Donning: Put on all required PPE as specified in Table 1 before entering the designated work area.
-
Fume Hood Verification: Conduct all manipulations inside a certified chemical fume hood with the sash at the lowest practical height.
-
Grounding: When transferring from larger containers, ensure all equipment is properly grounded to prevent the buildup of electrostatic charge, which could be an ignition source.[6][10]
-
Handling: Use only non-sparking tools.[10] Keep containers tightly closed when not in use.[6]
-
Post-Handling: After the experiment, decontaminate all surfaces within the fume hood. Remove PPE carefully, avoiding self-contamination. Wash hands and arms thoroughly with soap and water.[7]
Q4: How must benzyl bromide be stored, and what materials are incompatible?
Answer: Proper storage is critical to prevent degradation and hazardous reactions. Store benzyl bromide in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight and moisture.[6][12][13] The storage area should be separated from incompatible materials.[9]
Application Scientist's Insight: Benzyl bromide is sensitive to both light and moisture.[6][13] Moisture can cause it to hydrolyze into hydrobromic acid and benzyl alcohol, increasing pressure inside the container and creating a highly corrosive environment.[11] Light can promote degradation.
Table 2: Benzyl Bromide Chemical Incompatibility
| Incompatible Material | Hazard |
| Water, Moisture | Decomposes to form corrosive and toxic hydrogen bromide gas.[3][11] |
| Strong Bases (e.g., NaOH, KOH), Amines, Alcohols | Violent reaction.[7][10] |
| Strong Oxidizing Agents (e.g., peroxides, nitrates) | Violent reaction, potential for fire and explosion.[7] |
| Metals (e.g., steel, magnesium) | Corrodes many metals, especially in the presence of moisture, producing flammable hydrogen gas.[3][7] |
Section 4: Spill and Emergency Response Guide
Immediate and correct action during a spill or exposure is critical to minimizing harm.
Troubleshooting Guide: Emergency Scenarios
-
Issue: "I've spilled less than 10 mL of benzyl bromide inside the chemical fume hood."
-
Solution:
-
Keep the fume hood running. Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material like dry sand, soda ash, or dry lime.[7] DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS like paper towels.[7]
-
Carefully collect the absorbed material using non-sparking tools and place it into a tightly sealed, properly labeled hazardous waste container.[6][9]
-
Wipe the area clean with a suitable solvent (as per your institution's EHS guidelines), then decontaminate with soap and water.
-
Place all contaminated materials (gloves, wipes) into the hazardous waste container.
-
-
-
Issue: "There has been a large spill outside of a fume hood."
-
Solution: This is a major emergency.
-
EVACUATE: Immediately alert everyone and evacuate the laboratory. Do not attempt to clean it up yourself.
-
ISOLATE: Close the laboratory doors to contain the vapors.
-
ALERT: Activate the fire alarm or call your institution's emergency response team (e.g., Environmental Health & Safety) from a safe location. Provide them with the chemical name and approximate quantity of the spill.
-
ASSIST: Await the arrival of trained emergency responders and provide them with any necessary information.
-
-
Q5: What are the immediate first aid measures following an exposure?
Answer: Speed is essential. All exposures require immediate medical consultation.[6]
-
Inhalation: Move the person to fresh air immediately. If they are not breathing, give artificial respiration. Seek immediate medical attention.[6][10]
-
Skin Contact: Immediately remove all contaminated clothing while under a safety shower.[7] Wash the affected skin with plenty of soap and water for at least 15 minutes.[6][7] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if it is safe to do so. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.
Section 5: Additional FAQs
Q6: Why is using water to extinguish a benzyl bromide fire a bad idea?
Answer: While water spray can be used to cool fire-exposed containers, it should not be used directly on a benzyl bromide fire.[7][14] Benzyl bromide reacts with water, especially when heated, to produce highly toxic and flammable gases, including hydrogen bromide and potentially hydrogen gas if metals are present.[3][6] The appropriate extinguishing agents are dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[7][14]
Q7: How should I dispose of benzyl bromide waste?
Answer: Benzyl bromide and any materials contaminated with it are considered hazardous waste.[7] All waste must be collected in a designated, sealed, and properly labeled container.[12] Disposal must be handled by a licensed professional waste disposal company in accordance with all local, state, and federal regulations.[6][12] Do not pour benzyl bromide waste down the drain.[6]
References
- Benzyl-Bromide - Safety Data Sheet. (2013, March 19).
- ICSC 1225 - BENZYL BROMIDE. International Chemical Safety Cards.
- benzyl bromide (C7H7Br) - GazFinder.
- Benzyl Bromide | C7H7Br | CID 7498 - PubChem.
- BENZYL BROMIDE. International Chemical Safety Cards.
- Benzyl bromide - Wikipedia.
- Common Name: BENZYL BROMIDE HAZARD SUMMARY. (2000, December 15). NJ.gov.
- Benzyl bromide - Synquest Labs.
- Benzyl bromide - Santa Cruz Biotechnology.
- Benzyl bromide - SAFETY DATA SHEET. (2010, September 3).
- Benzyl bromide - SAFETY DATA SHEET.
- SAFETY DATA SHEET - Fisher Scientific. (2010, September 3).
- BENZYL BROMIDE FOR SYNTHESIS MSDS. (2013, August 6). Loba Chemie.
- BENZYL BROMIDE - Sdfine.
- SAFETY DATA SHEET - TCI Chemicals. (2025, October 28).
- Benzyl bromide Definition. (2025, August 15). Fiveable.
- Benzyl Bromide - Common Organic Chemistry.
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 1,2-Bis(bromomethyl)-4,5-difluorobenzene
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of novel compounds and synthetic intermediates is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains one of the most powerful and accessible tools for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1,2-Bis(bromomethyl)-4,5-difluorobenzene, a versatile building block in organic synthesis. Through a comparative approach with structurally related analogs, we will dissect the electronic and steric influences of its substituents on the proton chemical environment, offering a robust framework for spectral interpretation.
The Structural Landscape: Substituent Effects on the Aromatic Ring
The ¹H NMR spectrum of an aromatic compound is exquisitely sensitive to the nature and position of its substituents. In 1,2-Bis(bromomethyl)-4,5-difluorobenzene, we have a tetrasubstituted benzene ring with two primary functionalities: the electron-withdrawing and sterically bulky bromomethyl (-CH₂Br) groups and the highly electronegative fluorine (-F) atoms. Understanding the interplay of these groups is paramount to a successful spectral analysis.
To appreciate the nuances of the target molecule's spectrum, we will draw comparisons with the following key compounds:
-
1,2-Bis(bromomethyl)benzene: The non-fluorinated parent compound, which will reveal the baseline chemical shifts and coupling of the benzylic and aromatic protons.
-
1,2-Difluorobenzene: This analog allows us to isolate the effect of the two fluorine atoms on the aromatic protons without the influence of the bromomethyl groups.
-
o-Xylene and 4-Fluoro-o-xylene: These compounds provide insight into the effect of methyl groups (as a less electron-withdrawing proxy for bromomethyl) and a single fluorine substituent on the chemical shifts of aromatic protons.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To ensure the reliability of the spectral data, a standardized experimental protocol is essential. The following is a generalized procedure for acquiring a high-resolution ¹H NMR spectrum.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid 1,2-Bis(bromomethyl)-4,5-difluorobenzene.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube. The choice of solvent is critical as residual solvent signals can interfere with the analysis.[1][2][3][4]
-
Ensure complete dissolution by gentle vortexing or sonication. The clarity of the solution is important to avoid line broadening.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
Instrumental Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving complex coupling patterns.
-
Acquisition: Acquire the free induction decay (FID) using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Processing: Apply a Fourier transform to the FID, followed by phase and baseline corrections to obtain the final spectrum.
Spectral Analysis and Comparison
The ¹H NMR spectrum of 1,2-Bis(bromomethyl)-4,5-difluorobenzene is expected to exhibit two main regions of interest: the aliphatic region for the bromomethyl protons and the aromatic region for the ring protons.
The Benzylic Protons (-CH₂Br)
The protons of the two bromomethyl groups are chemically equivalent due to the molecule's symmetry. We anticipate a single resonance for these four protons.
-
Predicted Chemical Shift: In 1,2-bis(bromomethyl)benzene, the benzylic protons appear as a singlet at approximately δ 4.68 ppm in CDCl₃.[5] The presence of two electron-withdrawing fluorine atoms on the aromatic ring in our target molecule will further deshield these protons, shifting their resonance downfield. A chemical shift in the range of δ 4.7-4.9 ppm is a reasonable prediction. A general trend for benzylic bromides is a chemical shift around δ 4.5 ppm, which is influenced by the substituents on the aromatic ring.[6]
-
Multiplicity: Due to the absence of adjacent protons, this signal will appear as a singlet . However, long-range coupling to the fluorine atoms (⁴JH-F) is possible, which could lead to a slight broadening or even a fine splitting of the singlet into a triplet (coupling to two equivalent fluorine atoms).
The Aromatic Protons
The two aromatic protons in 1,2-Bis(bromomethyl)-4,5-difluorobenzene are also chemically equivalent and will give rise to a single resonance.
-
Predicted Chemical Shift: To predict the chemical shift of the aromatic protons, we can analyze our reference compounds.
-
In 1,2-bis(bromomethyl)benzene, the four aromatic protons appear as a multiplet in the range of δ 7.26-7.39 ppm.[5]
-
In 1,2-difluorobenzene, the aromatic protons are observed as a complex multiplet around δ 7.05-7.12 ppm.[7][8] The fluorine atoms are known to have a variable effect on proton chemical shifts depending on their position.
-
The combined electron-withdrawing effects of the two bromomethyl groups and the two fluorine atoms will significantly deshield the aromatic protons. Therefore, we can predict a chemical shift downfield of δ 7.4 ppm .
-
-
Multiplicity: The splitting pattern of the aromatic protons will be the most complex feature of the spectrum. Each proton is coupled to the adjacent fluorine atom (³JH-F) and the more distant fluorine atom (⁴JH-F). The magnitude of these coupling constants will determine the observed multiplicity. Typically, ³JH-F is in the range of 6-10 Hz, while ⁴JH-F is smaller, around 2-4 Hz. This will likely result in a doublet of doublets or a more complex multiplet if the two coupling constants are similar in magnitude.
Comparative Data Summary
To provide a clear, at-a-glance comparison, the following table summarizes the key ¹H NMR data for 1,2-Bis(bromomethyl)-4,5-difluorobenzene and its analogs.
| Compound | Benzylic Protons (-CH₂Br) | Aromatic Protons |
| 1,2-Bis(bromomethyl)-4,5-difluorobenzene (Predicted) | ~ δ 4.7-4.9 ppm (s or t) | > δ 7.4 ppm (dd or m) |
| 1,2-Bis(bromomethyl)benzene[5] | δ 4.68 ppm (s) | δ 7.26-7.39 ppm (m) |
| 1,2-Difluorobenzene[7] | N/A | δ 7.05-7.12 ppm (m) |
| p-Bis(bromomethyl)benzene[5][9] | δ 4.48 ppm (s) | δ 7.37 ppm (s) |
| o-Xylene[10] | N/A (CH₃ at ~δ 2.3 ppm) | δ 7.1-7.2 ppm (m) |
| 4-Fluoro-o-xylene[11] | N/A (CH₃) | Aromatic protons in a more complex pattern due to fluorine coupling. |
Visualizing the Spin-Spin Coupling Network
To better understand the interactions between the different nuclei in 1,2-Bis(bromomethyl)-4,5-difluorobenzene, a spin-spin coupling diagram is invaluable. The following diagram, generated using Graphviz, illustrates the expected couplings.
Caption: Spin-spin coupling network in 1,2-Bis(bromomethyl)-4,5-difluorobenzene.
Conclusion: A Predictive Framework for Spectral Interpretation
While an experimental spectrum for 1,2-Bis(bromomethyl)-4,5-difluorobenzene was not directly available in the searched literature, a robust and scientifically sound prediction of its ¹H NMR spectrum has been constructed through a detailed comparative analysis of structurally related compounds. The key takeaways for researchers are:
-
The benzylic protons will appear as a downfield-shifted singlet (or a finely split multiplet due to H-F coupling) around δ 4.7-4.9 ppm .
-
The aromatic protons will also be significantly deshielded, resonating at a chemical shift greater than δ 7.4 ppm , and will likely exhibit a complex splitting pattern (e.g., a doublet of doublets) due to coupling with the two non-equivalent fluorine atoms.
This guide underscores the power of comparative analysis in NMR spectroscopy. By leveraging existing spectral data of analogous structures, chemists can confidently predict and interpret the spectra of novel compounds, a critical step in the verification of molecular structure and the advancement of chemical research.
References
-
ResearchGate. An experimental and theoretical study of spin-spin coupling constants for 1,2-, 1,3-, and 1,4-difluorobenzene. [Link]
-
eClass. FLUORINE COUPLING CONSTANTS. [Link]
-
The Royal Society of Chemistry. Supporting information - The Royal Society of Chemistry. [Link]
-
PubChem. 1,2-Difluorobenzene. [Link]
-
Taylor & Francis. NMR Spectra of 1,2-Difluorobenzene and 1,1-Difluoroethene in Nematic Solvents. Anisotropy of Indirect Fluorine Couplings and Molecular Geometry. [Link]
-
Canadian Journal of Chemistry. The mechanisms of long-range 13C,19F and 19F,19F coupling constants in derivatives of biphenyl and fluorene. Differential isotop. [Link]
-
IUCr Journals. Dibromomethyl- and bromomethyl- or bromo-substituted benzenes and naphthalenes: C—Br⋯Br interactions. [Link]
-
The Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2017 - Supporting Information. [Link]
-
American Chemical Society. Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode. [Link]
-
ACS Publications. Experimental, SOPPA(CCSD), and DFT Analysis of Substitutent Effects on NMR 1JCF Coupling Constants in Fluorobenzene Derivatives. [Link]
-
American Chemical Society. Carbon-13 nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. [Link]
-
Spectrochimica Acta Part A: Molecular Spectroscopy. The NMR spectra of perfluoro-m-xylene and 1,4-difluoro-2, 6-bistrifluoromethylbenzene. [Link]
-
PubChem. 1-(Bromomethyl)-2,4-difluorobenzene. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
Unknown. Tables For Organic Structure Analysis. [Link]
-
MDPI. Synthesis, Photophysical Properties, and Toxicity of o-Xylene-Bridged Porphyrin Dimers. [Link]
-
PubChem. 4-Fluoro-o-xylene. [Link]
-
BMRB. O-xylene (C8H10). [Link]
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- 7. 1,2-Difluorobenzene(367-11-3) 1H NMR spectrum [chemicalbook.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bmse000526 O-xylene at BMRB [bmrb.io]
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13C and 19F NMR shifts for 1,2-Bis(bromomethyl)-4,5-difluorobenzene
Comparative NMR Characterization Guide: 13C and 19F NMR Shifts for 1,2-Bis(bromomethyl)-4,5-difluorobenzene vs. Non-Fluorinated Analogs
Executive Summary
In modern drug development, the strategic incorporation of fluorine into aromatic building blocks is a highly effective method for modulating lipophilicity, metabolic stability, and target binding affinity. 1,2-Bis(bromomethyl)-4,5-difluorobenzene (CAS: 915944-27-3) is a critical bis-alkylating agent frequently utilized in the synthesis of macrocyclic drug candidates and dual IDO/TDO (Indoleamine/Tryptophan 2,3-dioxygenase) inhibitors for cancer immunotherapy[1][2].
As a Senior Application Scientist, I have designed this guide to objectively compare the
Part 1: Causality Behind Experimental Choices (Expertise & Experience)
When characterizing highly substituted, electron-deficient benzylic halides, standard
-
Why
F NMR? F has a natural abundance of 100% and a highly sensitive gyromagnetic ratio. It provides a pristine probe for the local electronic environment without background interference from solvents or impurities. -
Why
C NMR for Reactivity Profiling? The C chemical shifts of the benzylic carbons (-CH Br) and the adjacent aromatic quaternary carbons (C1, C2) reveal the extent of electron withdrawal caused by the fluorine atoms. This electron withdrawal modulates the electrophilicity of the bromomethyl groups during thiourea alkylation in IDO/TDO inhibitor synthesis[1]. -
Solvent Selection (CDCl
vs. DMSO-d ): While polar aprotic solvents like DMSO-d are common in later-stage drug characterization, CDCl is strictly chosen here. Benzylic bromides are highly susceptible to solvolysis or nucleophilic attack. CDCl prevents premature degradation of the reactive bromomethyl groups during the extended acquisition times required for C NMR. -
Relaxation Delays (D1): Fluorinated aromatic quaternary carbons (C4, C5) lack attached protons, resulting in poor Nuclear Overhauser Effect (NOE) enhancement and exceptionally long
relaxation times. A D1 delay of 5 seconds is enforced to ensure accurate signal integration and prevent signal saturation.
Part 2: Self-Validating Experimental Methodology (Trustworthiness)
To ensure absolute reproducibility across different NMR facilities, the following step-by-step protocol establishes a self-validating system using internal referencing standards.
Step-by-Step NMR Acquisition Protocol:
-
Sample Preparation: Weigh exactly 20.0 mg of 1,2-bis(bromomethyl)-4,5-difluorobenzene (or the non-fluorinated analog) into a clean glass vial.
-
Solvent Addition: Dissolve the compound in 0.6 mL of anhydrous CDCl
(containing 0.03% v/v Tetramethylsilane [TMS] and 0.01% v/v Trichlorofluoromethane [CFCl ] as internal standards). -
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a standard 5 mm precision NMR tube to remove any particulate matter that could distort magnetic field homogeneity.
-
Instrument Tuning: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Perform automated tuning, matching, and gradient shimming on the
H lock signal of CDCl . -
F NMR Acquisition: Acquire the
F spectrum at 376 MHz. Parameters: 64 scans, spectral width of 250 ppm, center at -100 ppm, and a relaxation delay (D1) of 2.0 seconds. -
C NMR Acquisition: Acquire the
C spectrum at 100 MHz (or 125 MHz). Parameters: 1024 scans, power-gated H decoupling (WALTZ-16), and a critical relaxation delay (D1) of 5.0 seconds. -
Data Processing: Apply a line broadening (LB) exponential window function of 1.0 Hz for
C and 0.3 Hz for F prior to Fourier Transformation. Calibrate the spectra using TMS (0.0 ppm) and CFCl (0.0 ppm).
Step-by-step self-validating NMR acquisition workflow for halogenated building blocks.
Part 3: Data Presentation & Comparative Analysis
The tables below summarize the quantitative NMR data, highlighting the stark differences induced by the fluorine atoms.
Table 1: Comparative
| Carbon Position | 1,2-Bis(bromomethyl)-4,5-difluorobenzene (ppm) | 1,2-Bis(bromomethyl)benzene (ppm) | Shift Difference ( | Multiplicity & Coupling (Fluorinated) |
| C4, C5 (Ar-F) | 150.5 | 129.5 (Ar-H) | +21.0 | dd, |
| C1, C2 (Ar-CH | 133.0 | 136.5 | -3.5 | t, |
| C3, C6 (Ar-H) | 119.5 | 131.0 | -11.5 | dd, |
| -CH | 28.5 | 29.5 | -1.0 | s |
Data Insight: The strong inductive (-I) effect of the fluorine atoms causes a massive +21.0 ppm deshielding at the ipso carbons (C4, C5). Conversely, resonance (+M) effects shield the ortho carbons (C3, C6) by -11.5 ppm. The benzylic carbons (-CH
Table 2:
| Compound | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Reference Standard |
| 1,2-Bis(bromomethyl)-4,5-difluorobenzene | -137.5 | t (pseudo-triplet) | CFCl |
Data Insight: The two fluorine atoms are chemically equivalent due to the
Mechanistic pathway linking fluorine inductive effects to altered SN2 reactivity and drug synthesis.
References
- Shirotake, S., et al. (2019). IDO/TDO inhibitor. (Japanese Patent No. WO2019078246A1). Google Patents.
Sources
Comparative Reactivity Guide: 1,2-Bis(bromomethyl)-4,5-difluorobenzene vs. Non-Fluorinated Analogs
As a Senior Application Scientist, I frequently evaluate the impact of halogenation on molecular scaffolds. The transition from a standard o-xylylene dibromide to its difluorinated counterpart is not merely a structural tweak; it is a fundamental reprogramming of the molecule's reactivity. As bis-alkylating agents, these compounds are indispensable in the synthesis of macrocycles, functional polymers, and complex pharmaceutical intermediates[1].
This guide provides an objective, data-driven comparison between 1,2-bis(bromomethyl)-4,5-difluorobenzene and its non-fluorinated analog, 1,2-bis(bromomethyl)benzene . By detailing the mechanistic causality behind their performance, this guide will help researchers optimize nucleophilic substitution (
Mechanistic Causality: The Fluorine Effect
In benzylic systems, the dominant reaction pathway (
Conversely, the 4,5-difluoro analog features two highly electronegative fluorine atoms. These atoms exert a powerful electron-withdrawing inductive effect (-I) across the aromatic
-
Destabilization of the Carbocation: The withdrawal of electron density severely destabilizes any potential positive charge at the benzylic position, effectively shutting down the
pathway[3]. -
Enhanced Electrophilicity: The -I effect lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the benzylic carbon. This makes the carbon significantly more susceptible to "backside attack" by nucleophiles, thereby accelerating the
reaction rate and minimizing unwanted elimination byproducts[3].
Logical mapping of fluorine-induced electronic effects on reaction pathways.
Quantitative Performance Comparison
When designing synthetic routes for complex therapeutics, such as IDO/TDO inhibitors used in oncology, the choice of the bis-alkylating agent directly impacts overall yield and purity[4]. The enhanced electrophilicity of the fluorinated analog generally translates to higher conversion rates under milder conditions, provided steric hindrance is managed.
Table 1: Electronic and Physicochemical Properties
| Property | 1,2-Bis(bromomethyl)benzene | 1,2-Bis(bromomethyl)-4,5-difluorobenzene |
| Aromatic Electron Density | Baseline | Depleted (-I effect)[3] |
| Benzylic Electrophilicity | Moderate | High[2] |
| Preferred Reaction Pathway | Strictly | |
| Metabolic Stability | Low | High (C-F bond strength) |
Table 2: Comparative Reactivity Profiles
| Nucleophile | Substrate | Target Application | Yield | Ref |
| Sodium Azide ( | Non-Fluorinated | Bis(1,2,3-triazole) precursors | 82% | [5] |
| Thiourea | Fluorinated | IDO/TDO Inhibitor Intermediates | 91% | [4] |
| 1-(4-Chlorophenyl)thiourea | Fluorinated | IDO/TDO Inhibitor Intermediates | 45%* | [4] |
*Causality Note: Yield variance is highly dependent on the steric bulk of the nucleophile. The 45% yield reflects a highly sterically hindered thiourea derivative, which inherently slows
Validated Experimental Methodologies
To ensure reproducibility, the following protocols are designed as self-validating systems. In-process monitoring is integrated to confirm reaction progression, while specific conditions are chosen to leverage the unique electronic properties of the substrates.
Step-by-step experimental workflow for bis-alkylation via SN2 substitution.
Protocol A: Synthesis of Bis-Thiourea Derivatives (IDO/TDO Inhibitors)
Causality & Design: Thiourea acts as a potent bis-nucleophile. Because 1,2-bis(bromomethyl)-4,5-difluorobenzene is highly electrophilic, the reaction can proceed efficiently without the need for harsh heating, which prevents the thermal degradation of the thiourea reagent[4].
-
Reagent Preparation: In a flame-dried flask under an inert nitrogen atmosphere, dissolve 1,2-bis(bromomethyl)-4,5-difluorobenzene (1.0 eq, e.g., 0.56 mmol) in a polar aprotic solvent (like DMF) to ensure complete solvation of the transition state.
-
Nucleophile Addition: Add thiourea (2.0 eq, e.g., 1.12 mmol) to the solution. Self-Validation: The solution should remain clear; any immediate cloudiness may indicate moisture contamination or premature polymerization.
-
Reaction: Stir the mixture at room temperature. The strong -I effect of the fluorine atoms accelerates the nucleophilic attack, driving the reaction forward[3].
-
Monitoring: Monitor the reaction via LC-MS. Self-Validation: Look for the disappearance of the starting material mass and the appearance of the target product mass (
291) at the expected retention time (e.g., 0.37 min)[4]. -
Workup & Purification: Concentrate the reaction mixture under reduced pressure. Recrystallize the crude residue using an Ethanol/Diethyl Ether (2:3) gradient to obtain white crystals (Yield: ~91%)[4].
Protocol B: One-Pot Azidation and Click Cycloaddition
Causality & Design: Biazides are potentially explosive and hazardous to isolate. By performing a one-pot nucleophilic substitution followed by a CuAAC (click) reaction, we leverage the enhanced
-
In Situ Azidation: Dissolve the benzylic dibromide in a DMF/water mixture. Add sodium azide (
). The reaction proceeds rapidly via due to the highly nucleophilic azide ion[5]. -
Click Reagent Addition: To the same pot, add the terminal alkyne, copper(II) sulfate pentahydrate (catalyst), sodium ascorbate (reducing agent to maintain Cu(I)), and TBTA ligand. Causality: TBTA stabilizes the Cu(I) oxidation state in the aqueous mixture, preventing disproportionation and ensuring the catalytic cycle remains active[5].
-
Reaction: Stir at 60 °C until completion.
-
Validation: Extract with EtOAc and wash with brine. Confirm the symmetric bis(1,2,3-triazole) structure via
NMR. Self-Validation: Look for the characteristic downfield shift of the benzylic protons, confirming the successful formation of the triazole linkage[5].
References
-
National Center for Biotechnology Information (NIH/PMC). "One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives". Available at:[Link]
- Google Patents. "Ido/tdo inhibitor - WO2019078246A1".
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Bromo-3,4-difluorobenzyl bromide | 1805523-88-9 | Benchchem [benchchem.com]
- 4. WO2019078246A1 - Ido/tdo inhibitor - Google Patents [patents.google.com]
- 5. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Crystal structure determination of 1,2-Bis(bromomethyl)-4,5-difluorobenzene
An Expert's Guide to the Structural Determination of 1,2-Bis(bromomethyl)-4,5-difluorobenzene: A Comparative Methodological Analysis
In the landscape of materials science and drug development, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical and chemical properties. For halogenated aromatic compounds such as 1,2-Bis(bromomethyl)-4,5-difluorobenzene, an understanding of its crystal structure is paramount for applications ranging from synthetic chemistry, where it serves as a versatile building block, to medicinal chemistry, where molecular geometry dictates biological interactions.
This guide provides a comprehensive, field-proven framework for determining the crystal structure of 1,2-Bis(bromomethyl)-4,5-difluorobenzene. As of this writing, its crystal structure has not been publicly deposited, presenting a novel opportunity for investigation. We will proceed by detailing the gold-standard method, Single-Crystal X-ray Diffraction (SC-XRD), from synthesis to final structure refinement. Furthermore, we will objectively compare this technique with powerful alternatives—Powder X-ray Diffraction (PXRD) and computational modeling—providing researchers with a multi-faceted strategy for structural elucidation, particularly when ideal single crystals are elusive.
Part 1: Synthesis and Crystallization Strategy
The journey to structural determination begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality crystals. The synthetic route itself can influence purity and, therefore, crystallizability. A common and effective method for producing benzylic bromides from their methyl-substituted precursors is through free-radical bromination.
Proposed Synthesis Protocol: Free-Radical Bromination
A plausible and efficient synthesis route starts from the commercially available precursor, 4,5-difluoro-1,2-dimethylbenzene. The benzylic positions are activated for radical substitution, making them ideal targets for bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Experimental Workflow:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4,5-difluoro-1,2-dimethylbenzene (1 equivalent) in a non-polar solvent such as carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-Bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN (0.05 equivalents). The slight excess of NBS ensures complete dibromination.
-
Initiation & Reflux: Heat the mixture to reflux (approx. 77°C for CCl₄) under illumination with a broadband light source (e.g., a 100W incandescent lamp) to facilitate the homolytic cleavage of the N-Br bond and initiate the radical chain reaction.
-
Monitoring: Track the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfite to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 1,2-Bis(bromomethyl)-4,5-difluorobenzene via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Crystallization: The Critical Hurdle
Growing single crystals suitable for SC-XRD is often more art than science. The goal is to create a supersaturated solution from which the solute slowly precipitates in an ordered crystalline lattice. For a molecule like 1,2-Bis(bromomethyl)-4,5-difluorobenzene, which is expected to be a solid at room temperature with moderate polarity, several techniques should be attempted in parallel.
Recommended Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., dichloromethane, ethyl acetate, or acetone) in a vial covered with a perforated cap. The slow evaporation of the solvent over several days to weeks can yield high-quality crystals.
-
Vapor Diffusion (Solvent/Anti-Solvent): Dissolve the compound in a small amount of a good solvent (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a larger volume of a miscible "anti-solvent" in which the compound is poorly soluble (e.g., hexane or methanol). The slow diffusion of the anti-solvent vapor into the solvent will gradually decrease the compound's solubility, promoting slow crystallization.
-
Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent (e.g., toluene or a mixed solvent system) at an elevated temperature. Slowly cool the solution to room temperature, and then further to 4°C in a refrigerator.
Part 2: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides an unambiguous, three-dimensional map of electron density within the crystal, allowing for the precise determination of bond lengths, bond angles, and intermolecular interactions.
SC-XRD Experimental Workflow
The process from a suitable crystal to a final, publishable structure follows a well-defined path.[1] This workflow is a self-validating system, with checks and quality metrics at each stage.
Sources
A Comparative Analysis of Gilch Polymerization: Unveiling the Impact of Monomer Fluorination on Poly(p-phenylene vinylene) Synthesis Yields
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced conjugated polymers for applications ranging from organic electronics to biomedical devices, the synthetic route chosen is as critical as the monomer design itself. The Gilch polymerization, a cornerstone for the synthesis of poly(p-phenylene vinylene)s (PPVs), offers a robust and versatile platform. This guide provides an in-depth comparison of Gilch polymerization yields when utilizing conventional, non-fluorinated ("standard") monomers versus their fluorinated counterparts. By examining the underlying mechanisms and providing supporting experimental data, we aim to equip researchers with the insights necessary to make informed decisions in their polymer design and synthesis endeavors.
The Gilch Polymerization: A Mechanistic Overview
The Gilch polymerization is a step-growth polycondensation that proceeds via a distinctive reaction pathway. The process is initiated by the treatment of α,α'-dihalo-p-xylenes with a strong base, typically potassium tert-butoxide (KOtBu). This leads to the in-situ formation of a highly reactive p-quinodimethane intermediate.[1][2] The subsequent polymerization is widely understood to proceed through a radical mechanism, involving the dimerization of the p-quinodimethane to form a diradical species that initiates chain growth.[3] This process ultimately yields the conjugated PPV structure.
The efficiency of this polymerization, and consequently the final polymer yield, is contingent on several factors including the stability of the p-quinodimethane intermediate, the rate of initiation and propagation, and the prevalence of side reactions. It is in this context that the introduction of fluorine atoms to the monomer backbone can exert a profound influence.
Figure 1: A simplified workflow of the Gilch polymerization mechanism, highlighting the key stages from monomer to the final PPV polymer.
Impact of Fluorination on Gilch Polymerization
The substitution of hydrogen with fluorine on the aromatic ring of the p-xylene monomer can significantly alter its electronic properties and reactivity. Fluorine is a highly electronegative atom, and its presence can influence the stability of the key p-quinodimethane intermediate and the subsequent polymerization process. While the precise effects can be complex and monomer-dependent, some general trends can be anticipated. The strong electron-withdrawing nature of fluorine can impact the electron density of the aromatic ring and the benzylic positions, which may affect the rate of elimination and the stability of the radical intermediates.[4]
Figure 2: A conceptual diagram illustrating the potential influence of fluorine substitution on the key p-quinodimethane intermediate in Gilch polymerization.
Comparative Analysis of Polymerization Yields
Direct, side-by-side comparisons of Gilch polymerization yields for structurally analogous fluorinated and non-fluorinated monomers under identical conditions are not extensively reported in the literature. However, by compiling data from various studies, a general trend can be discerned.
| Monomer Type | Specific Monomer | Polymerization Conditions | Reported Yield (%) | Reference |
| Standard | Alkoxy-substituted p-xylene dichlorides | Modified Gilch, refluxing 1,4-dioxane | 55 - 70 | [5] |
| Standard | MEH-PPV monomer | Modified Gilch | 19.5 | [6] |
| Standard | MEH-PPV monomer | Solid-state mechanochemical Gilch | up to 70 | [7][8] |
| Standard | MEH-PPV monomer | Solid-state mechanochemical Gilch | up to 72 | [9] |
| Fluorinated | Fluorinated and non-fluorinated bissulfonium salt copolymers | Gilch-type polymerization | Decreased with increasing fluorine content (exact values not provided) | |
| Fluorinated | Complex fluorinated BDOPV derivatives | Gilch polymerization | 83 - 96 |
From the available data, it appears that the Gilch polymerization of standard, non-fluorinated monomers can achieve moderate to high yields, often in the range of 55-70%, with some solvent-free methods pushing yields even higher.[5][7][8][9] In contrast, the limited direct comparative evidence suggests that increasing fluorination can lead to a decrease in polymerization yield. However, it is crucial to note that high yields (83-96%) have been reported for certain complex, fluorinated PPV derivatives, indicating that the impact of fluorination is highly dependent on the specific molecular structure and reaction conditions.
The observed decrease in yield for some fluorinated monomers could be attributed to several factors. The strong electron-withdrawing effect of fluorine might disfavor the formation or stability of the p-quinodimethane intermediate. Furthermore, fluorinated compounds can be more prone to side reactions under the strongly basic conditions of the Gilch polymerization, potentially leading to the formation of byproducts and a reduction in the yield of the desired polymer.[10]
Experimental Protocols
To provide a practical context for the comparison, the following are representative, step-by-step methodologies for the Gilch polymerization of a standard and a fluorinated monomer, synthesized from the available literature.
Protocol 1: Gilch Polymerization of a Standard Monomer (e.g., for MEH-PPV)
This protocol is a generalized procedure based on modified Gilch methods reported in the literature.[5][6]
Materials:
-
1,4-Bis(chloromethyl)-2-methoxy-5-(2-ethylhexyloxy)benzene (MEH-PPV monomer)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (THF) or 1,4-dioxane
-
Methanol
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Schlenk flask or three-necked round-bottom flask
-
Magnetic stirrer and hotplate
-
Condenser
-
Syringes and needles
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the MEH-PPV monomer in anhydrous THF or 1,4-dioxane to a concentration of approximately 0.1 M.
-
Base Addition: While stirring vigorously, slowly add a solution of potassium tert-butoxide (typically 4-6 molar equivalents) in anhydrous THF to the monomer solution at room temperature. The addition should be done dropwise over a period of 30-60 minutes.
-
Polymerization: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated (e.g., to the reflux temperature of the solvent) for a period of 12-24 hours. The progress of the polymerization is often indicated by a change in color and an increase in viscosity.
-
Quenching and Precipitation: After the designated reaction time, the polymerization is quenched by the slow addition of methanol. This will cause the polymer to precipitate out of the solution.
-
Isolation and Purification: The precipitated polymer is collected by filtration using a Buchner funnel. The polymer is then washed repeatedly with methanol to remove any unreacted monomer and inorganic salts.
-
Drying: The purified polymer is dried under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Characterization: The final polymer yield is calculated, and the material is characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and NMR and FTIR spectroscopy for structural confirmation.
Protocol 2: Conceptual Gilch Polymerization of a Fluorinated Monomer (e.g., for Poly(tetrafluorophenylene vinylene))
Materials:
-
1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene (Fluorinated Monomer)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous, aprotic solvent (e.g., THF, Toluene, or a higher-boiling ether)
-
Methanol
-
Argon or Nitrogen gas
Equipment:
-
Schlenk flask or three-necked round-bottom flask
-
Magnetic stirrer and hotplate
-
Condenser
-
Low-temperature bath (optional)
-
Syringes and needles
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a rigorously dried Schlenk flask under an inert atmosphere, dissolve the fluorinated monomer in the chosen anhydrous solvent. Due to the potentially different reactivity, initial experiments might be conducted at a lower temperature (e.g., 0 °C or -78 °C) to control the reaction.
-
Base Addition: A solution of potassium tert-butoxide (4-6 molar equivalents) in the same anhydrous solvent is added dropwise to the cooled, stirring monomer solution. The rate of addition should be carefully controlled.
-
Polymerization: After the addition, the reaction may be allowed to slowly warm to room temperature and then stirred for 12-24 hours. The optimal temperature and reaction time will need to be determined experimentally. The formation of a precipitate may indicate polymer formation.
-
Quenching and Precipitation: The reaction is quenched by the addition of methanol.
-
Isolation and Purification: The precipitated polymer is collected by filtration and washed extensively with methanol and potentially other solvents to remove impurities. Given the nature of fluorinated polymers, solubility might be limited, requiring careful selection of washing solvents.
-
Drying: The polymer is dried under vacuum to a constant weight.
-
Characterization: The yield is determined, and the polymer is characterized using GPC (with appropriate standards and solvents for fluorinated polymers), NMR (19F NMR in addition to 1H), and FTIR.
Conclusion and Future Outlook
The Gilch polymerization remains a valuable tool for the synthesis of PPVs. While the introduction of fluorine into the monomer structure holds great promise for tuning the electronic and physical properties of the resulting polymers, its impact on the polymerization yield is a critical consideration. The available data suggests that fluorination can, in some cases, lead to lower yields compared to standard, non-fluorinated monomers, likely due to altered electronic effects and potential side reactions. However, the successful synthesis of complex fluorinated PPVs with high yields indicates that these challenges can be overcome with careful monomer design and optimization of reaction conditions.
For researchers venturing into the synthesis of novel fluorinated conjugated polymers via the Gilch route, a systematic investigation of the reaction parameters—including solvent, temperature, base concentration, and reaction time—is paramount. The protocols and comparative data presented in this guide serve as a foundational resource to inform these experimental endeavors and to facilitate the rational design of next-generation functional polymers.
References
-
Ravnsbæk, J. B., & Swager, T. M. (2014). Mechanochemical Synthesis of Poly(phenylene vinylenes). ACS Macro Letters, 3(4), 305–309. [Link]
-
Poly[2-Methoxy-5-(2'-Ethylhexyloxy)-(p- Phenylenevinylene)] (MEH-PPV) Synthesized via a Modified Gilch Method and the Electrical Conductivities of MEH-PPV/MCMB Films. (n.d.). Academia.edu. Retrieved from [Link]
-
Ravnsbæk, J. B., & Swager, T. M. (2014). Mechanochemical Synthesis of Poly(phenylene vinylenes). SciSpace. [Link]
-
Ravnsbæk, J. B., & Swager, T. M. (2014). Mechanochemical Synthesis of Poly(phenylene vinylenes). MIT Open Access Articles. [Link]
-
High-Performance Solution-Processable Poly(p-phenylene vinylene)s for Air-Stable Organic Field-Effect Transistors. (2018, February 10). CORE. [Link]
-
PPV Polymerization through the Gilch Route: Diradical Character of Monomers. (2015, November 23). ChemPhysChem. [Link]
-
Don't fluorinate there! The impact of fluorination position on polymer photostability and its effect on photovoltaic device stability. (n.d.). EES Solar (RSC Publishing). [Link]
-
Emitting Materials I - Poly(p-phenylene vinylene) (PPV). (n.d.). National Taiwan University of Science and Technology. [Link]
-
Schwalm, T., Wiesecke, J., Immel, S., & Rehahn, M. (2009). The Gilch Synthesis of Poly(p-phenylene vinylenes): Mechanistic Knowledge in the Service of Advanced Materials. Macromolecular Rapid Communications, 30(15), 1295–1322. [Link]
-
Fluorinated Polymers via Para‐Fluoro‐Thiol and Thiol‐Bromo Click Step Growth Polymerization. (2020, August 31). Macromolecular Rapid Communications. [Link]
-
Synthesis and Characterization of Poly(1-methoxy-4-octyloxy)-Para-Phenylene Vinylen for Light-Emitting Diodes Application. (2013, January 9). International Journal of Science and Research. [Link]
-
Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. (n.d.). PMC. [Link]
-
Rittscher, V., Kuch, S., & Rehahn, M. (2016). Gilch Synthesis of Poly(ortho-Phenylene Vinylenes): A Powerful Access to High-Molecular-Weight Blue-Emitting Polymers. Macromolecular Rapid Communications, 37(10), 814–819. [Link]
-
Don't fluorinate there! The impact of fluorination position on polymer photostability and its effect on photovoltaic device stability. (2025, December 19). ResearchGate. [Link]
-
Fluorinated Polymers via Para-Fluoro-Thiol and Thiol-Bromo Click Step Growth Polymerization. (2026, January 19). ResearchGate. [Link]
-
Effect of Direct Fluorination on the Transport Properties and Swelling of Polymeric Materials: A Review. (n.d.). PMC. [Link]
-
Yang, X., Murphy, L. M., Haque, F. M., Grayson, S. M., & Boydston, A. J. (2021). A highly efficient metal-free protocol for the synthesis of linear polydicyclopentadiene. Polymer Chemistry, 12(20), 2860–2865. [Link]
-
Wu, A. X. (2021). Elucidating the Role of Fluorine on Gas Transport Through Fluorinated Polymer Membranes. [Link]
-
Synthesis of poly(silyl ether)s via copper-catalyzed dehydrocoupling polymerization. (n.d.). ScienceDirect. [Link]
-
Simple improvements to Gilch synthesis and molecular weight modulation of MEH-PPV. (2020, March 19). Polymer Chemistry (RSC Publishing). [Link]
-
Belov, N. A., Alentiev, A. Y., Bogdanova, Y. G., Vdovichenko, A. Y., & Pashkevich, D. S. (2020). Direct Fluorination as Method of Improvement of Operational Properties of Polymeric Materials. Polymers, 12(12), 2836. [Link]
-
Schwalm, T., Wiesecke, J., Immel, S., & Rehahn, M. (2009). The Gilch Synthesis of Poly(p-phenylene vinylenes): Mechanistic Knowledge in the Service of Advanced Materials. PubMed. [Link]
-
Fluorinated Polymers via Para-Fluoro-Thiol and Thiol-Bromo Click Step Growth Polymerization. (2020, September 28). PubMed. [Link]
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Publications – Polymer Chemistry. (n.d.). ETH Zurich. [Link]
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Aryaputra, B. M., Safitri, A. N., Razita, D. K., Setyani, S. H. P., & Mulfiana, A. Z. (2025). Enhancing the Yield and Mass Production of Vinyl Chloride Production from Ethylene and Chloride through EDC Vapor Recovery in Direct Chlorination Process. Bulletin of Chemical Reaction Engineering & Catalysis. [Link]
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Poly(tetraflouro-p-xylylene), a low dielectric constant chemical vapor polymerized polymer. (2014, January 17). VTechWorks. [Link]
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Polymer Synthesis Using Hydrofluorocarbon Solvents. 1. Synthesis of Cross-Linked Polymers by Dispersion Polymerization in 1,1,1,2-Tetrafluoroethane. (2025, August 6). ResearchGate. [Link]
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Spectroscopic Characterization and Performance Comparison of Polymers Derived from 1,2-Bis(bromomethyl)-4,5-difluorobenzene
Target Audience: Materials Scientists, Polymer Chemists, and Optoelectronic Researchers Document Type: Technical Comparison Guide & Application Note
Executive Summary & Chemical Rationale
The development of stable, blue-emitting conjugated polymers is a critical bottleneck in organic light-emitting diode (OLED) and photovoltaic applications. Traditional poly(para-phenylene vinylene) (PPV) derivatives suffer from high highest occupied molecular orbital (HOMO) energy levels, making them highly susceptible to photo-oxidation and degradation [[1]]().
By utilizing 1,2-Bis(bromomethyl)-4,5-difluorobenzene as a monomer, researchers can synthesize poly(4,5-difluoro-ortho-phenylene vinylene) (F2-o-PPV) via the Gilch polymerization route. This specific monomer introduces two synergistic structural modifications compared to standard non-fluorinated alternatives like 1,2-bis(bromomethyl)benzene:
-
The ortho-linkage: Disrupts the extended linear conjugation found in para-linkages, forcing a coiled polymeric backbone that inherently blue-shifts the emission 2.
-
The 4,5-difluoro substitution: Exerts a strong inductive electron-withdrawing effect, significantly lowering the HOMO energy level and increasing the oxidative stability of the resulting polymer 3.
This guide objectively compares the spectroscopic performance of F2-o-PPV against its non-fluorinated counterpart (o-PPV) and provides self-validating experimental protocols for its synthesis and characterization.
Mechanistic Workflow: Gilch Polymerization
The synthesis of F2-o-PPV relies on a base-induced 1,4-dehydrohalogenation. The choice of base and solvent is critical to prevent unwanted side reactions (such as nucleophilic aromatic substitution,
Fig 1: Gilch polymerization workflow emphasizing self-validation checkpoints.
Protocol 1: Self-Validating Synthesis of F2-o-PPV
-
Step 1: Initiation. Dissolve 1,2-Bis(bromomethyl)-4,5-difluorobenzene (1.0 equiv) in anhydrous THF under a strict argon atmosphere. Causality: Argon prevents the premature quenching of the anionic propagating species by atmospheric moisture or oxygen.
-
Step 2: Base Addition. Dropwise add a solution of potassium tert-butoxide (KOtBu, 6.0 equiv) in anhydrous THF at 0 °C. Causality: KOtBu is chosen because it is a strong, sterically hindered base. A smaller nucleophilic base (like NaOMe) could attack the electron-deficient fluorinated aromatic ring via
, destroying the monomer. KOtBu selectively abstracts the benzylic proton to form the reactive ortho-quinodimethane intermediate. -
Step 3: Propagation. Allow the mixture to warm to room temperature and stir for 12 hours.
-
Step 4: In-Process Validation. Withdraw a 0.1 mL aliquot, quench in methanol, and run a rapid
H NMR. Validation Check: The sharp singlet at ~4.5 ppm (benzylic ) must disappear, replaced by a broad vinylic signal (6.5–7.5 ppm). If the 4.5 ppm peak persists, propagation has stalled, indicating base depletion or moisture contamination. -
Step 5: Purification. Quench the bulk reaction in vigorously stirred methanol. Recover the precipitate and perform sequential Soxhlet extraction: Methanol (24h, removes salts)
Acetone (24h, removes oligomers) Chloroform (24h, extracts the high-molecular-weight polymer).
Spectroscopic Characterization & Comparative Analysis
The introduction of fluorine atoms onto the ortho-PPV backbone fundamentally alters its electronic and vibrational signatures. Fluorine atoms prevent
Quantitative Performance Comparison
| Spectroscopic Property | o-PPV (Non-Fluorinated) | F2-o-PPV (Fluorinated) | Analytical Causality & Method |
| HOMO Level (eV) | ~ -5.2 | ~ -5.6 | Deepened by the inductive electron-withdrawing effect of fluorine (Cyclic Voltammetry / UPS). |
| LUMO Level (eV) | ~ -2.5 | ~ -2.8 | Lowered proportionally, maintaining a wide gap (Cyclic Voltammetry). |
| Optical Bandgap (eV) | ~ 2.7 | ~ 2.8 | Widened gap due to HOMO stabilization (UV-Vis Tauc Plot). |
| Absorption Max ( | ~ 420 nm | ~ 390 nm | Hypsochromic shift driven by reduced conjugation length and inter-ring distortion (UV-Vis). |
| Emission Max ( | ~ 480 nm | ~ 450 nm (Deep Blue) | Prevention of |
| Vibrational Modes | ~ 3000 cm | 1100–1300 cm | Mass difference and bond strength alterations (FTIR / Raman) [[5]](). |
Protocol 2: Self-Validating Spectroscopic Workflows
1. Nuclear Magnetic Resonance (NMR) Validation:
-
Method: Dissolve 10 mg of purified F2-o-PPV in
. Acquire H and F NMR spectra. -
Causality & Validation: The
F NMR is the ultimate self-validating tool here. The monomer exhibits a sharp F multiplet. In the polymer, this signal must broaden significantly (typically around -130 to -140 ppm). If sharp F peaks remain, the sample is contaminated with unreacted monomer or trapped oligomers, indicating failure in the Soxhlet extraction step.
2. Raman Spectroscopy for Inter-Ring Distortion:
-
Method: Cast a thin film of the polymer on a silicon wafer. Excite with a 532 nm laser.
-
Causality & Validation: Fluorine atoms induce steric repulsion against adjacent vinylic protons, causing a distortion from planarity. This is validated by analyzing the relative intensities of the C=C phenylene vs. C=C vinylene stretching modes (1500–1650 cm
) 5. A broadening and frequency shift in the fluorinated polymer compared to o-PPV confirms the intended structural torsion.
Fig 2: Logical pathway linking structural modification to macroscopic spectroscopic properties.
Conclusion
Replacing 1,2-bis(bromomethyl)benzene with 1,2-Bis(bromomethyl)-4,5-difluorobenzene in Gilch polymerizations yields a superior class of blue-emitting materials. The spectroscopic data clearly demonstrates that the inductive effect of the fluorine atoms deepens the HOMO level, protecting the vinylic double bonds from rapid photo-oxidation. Furthermore, the combination of the ortho-linkage and fluorination induces inter-ring distortion, successfully widening the optical bandgap to achieve a pure, stable blue emission suitable for next-generation optoelectronics.
References
- Title: Fluorinated Poly(p-phenylenevinylene)
- Title: Blue‐Gap Poly(p‐phenylene vinylene)
- Title: Synthetic Aspects and Electro-Optical Properties of Fluorinated Arylenevinylenes for Luminescence and Photovoltaics Source: MDPI URL
- Title: A New Family of Highly Emissive Soluble Poly(p-phenylene vinylene) Derivatives. A Step toward Fully Conjugated Blue-Emitting Poly(p-phenylene vinylenes)
- Title: Raman Spectra of Poly( p -phenylenevinylene)
Sources
Safety Operating Guide
Personal protective equipment for handling 1,2-Bis(bromomethyl)-4,5-difluorobenzene
The Hazard Profile: Beyond the SDS
Standard Safety Data Sheets (SDS) often classify this compound generically. As a Senior Application Scientist, I must clarify the specific structural hazards of 1,2-Bis(bromomethyl)-4,5-difluorobenzene .
-
Class: Bis-Benzylic Bromide / Fluorinated Alkylating Agent.
-
The "Lachrymator" Factor: This compound contains two benzylic bromide moieties.[1][2] These are potent lachrymators (tear gas agents). Even microgram quantities of vapor or dust can incapacitate a researcher, causing severe eye pain, respiratory distress, and temporary blindness.
-
The "Bis" Multiplier: Unlike simple benzyl bromide, the bis- functionality makes this a cross-linking agent. It can alkylate DNA/proteins at two sites, significantly increasing its potential cytotoxicity and mutagenicity compared to mono-substituted analogs.
-
Hydrolysis Risk: Upon contact with moisture (humid air, sweat, mucous membranes), it hydrolyzes to release Hydrogen Bromide (HBr) gas, a corrosive acid that causes immediate chemical burns.
Hierarchy of Defense & Engineering Controls
PPE is the last line of defense. Your primary safety relies on containment.[1]
Mandatory Engineering Controls:
-
Fume Hood: All operations (weighing, reaction, waste) must occur inside a certified chemical fume hood operating at a face velocity of 100 fpm (0.5 m/s).
-
Static Control: Fluorinated compounds can be static-prone. Use an anti-static gun or ionizer during weighing to prevent "flying powder" events.
Visualization: Hierarchy of Defense
Figure 1: The defensive layers required for handling high-potency lachrymators. Failure at Level 1 (Hood) cannot be fully compensated by Level 3 (PPE).
Personal Protective Equipment (PPE) Matrix
Critical Insight: Standard nitrile gloves are permeable to benzylic halides over time. The lipophilic fluorine atoms in this compound further accelerate permeation. You must use a "Double-Glove" system with a laminate barrier.
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Hand (Inner) | Silver Shield® / 4H® (Laminate) | Impermeable Barrier. Laminate film provides >480 min breakthrough time for benzylic halides. Standard nitrile degrades in <15 mins. |
| Hand (Outer) | 5-8 mil Nitrile (Disposable) | Mechanical Protection. Protects the inner laminate glove from tears and provides grip (laminate is slippery). |
| Eyes | Chemical Splash Goggles | Vapor Seal. Safety glasses are insufficient. Vapors will bypass glasses and cause lachrymation. |
| Respiratory | Fume Hood (Primary) | If hood failure occurs: Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. |
| Body | Tyvek® Lab Coat + Apron | Disposable Tyvek prevents fabric contamination. A chemical-resistant apron adds chest protection during transfers. |
Operational Workflow: Step-by-Step
Phase A: Weighing & Transfer (Highest Risk)
The majority of exposure incidents occur during the transfer of solid lachrymators.
-
Preparation: Place a disposable balance draft shield or a secondary containment tray inside the fume hood.
-
Taring: Tare the receiving vessel (flask) before adding the chemical. Do not return excess chemical to the stock bottle.
-
Transfer: Use a disposable spatula.
-
Solvent Trap: Immediately after weighing, add the reaction solvent (e.g., DCM, THF) to the flask to dissolve the solid. Solutions are less volatile and safer to handle than dry powders.
-
Decon: Wipe the balance and spatula with a paper towel soaked in 5% Sodium Thiosulfate (see Section 5) before removing them from the hood.
Phase B: Reaction Monitoring
-
Venting: Ensure the reaction vessel is vented through a bubbler containing saturated Sodium Bicarbonate (
) to neutralize any evolved HBr gas. -
Septa: Use Teflon-lined septa. Benzylic bromides can degrade standard rubber, leading to leaks.
Decontamination & Waste Disposal (Quenching)[4][5]
The Chemistry of Deactivation: You cannot simply dispose of this active alkylator. It must be chemically "quenched" (destroyed) by converting the reactive C-Br bonds into benign salts.
Quenching Solution:
-
Option A (Preferred): 10% Sodium Thiosulfate (
) in water.-
Mechanism:[3] Thiosulfate acts as a soft nucleophile, displacing the bromide and forming a water-soluble Bunte salt.
-
-
Option B: 10% Aqueous Ammonia (
) or Methanolic Ammonia.-
Mechanism:[3] Converts the alkyl bromide to an amine/ammonium salt.
-
Spill Response Workflow
Scenario: You have spilled 500 mg of solid inside the hood.
Figure 2: Decision logic for spill response. Note that spills outside the hood require immediate evacuation due to the lachrymatory hazard.
Disposal Protocol:
-
Collect all quenched waste, contaminated gloves, and paper towels into a dedicated solid waste container.
-
Label clearly: "Hazardous Waste - Benzylic Bromide (Quenched) - Lachrymator."
-
Do not mix with strong oxidizers (e.g., Nitric Acid) to prevent the liberation of Bromine gas (
).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
- Citation for lachrym
- Citation for Silver Shield/Laminate glove breakthrough times against organic halides.
- Citation for H-codes (H314, H335) and P-codes relevant to benzylic bromides.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.[Link]
- Citation for general labor
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
